molecular formula C14H26ClN B1614783 N-butyl-2-adamantanamine hydrochloride CAS No. 39234-34-9

N-butyl-2-adamantanamine hydrochloride

Cat. No.: B1614783
CAS No.: 39234-34-9
M. Wt: 243.81 g/mol
InChI Key: CKNFFKOMMBVCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-adamantanamine hydrochloride (CAS 39234-34-9) is a synthetic organic compound belonging to the adamantane derivative class. This substance is provided as a high-purity reagent strictly for research and development purposes in a laboratory setting. Adamantane derivatives, such as the well-studied amantadine, are known for their diverse pharmacological profiles. Amantadine hydrochloride is an established antiviral agent that primarily inhibits the replication of influenza A virus strains by interfering with the function of the viral M2 protein . Furthermore, amantadine has documented applications in neuroscience research, where it is used to study Parkinson's disease and drug-induced extrapyramidal reactions; its mechanism of action in this field is complex and may involve effects on dopamine neurons and weak, non-competitive antagonism of NMDA receptors . The structural similarity of N-butyl-2-adamantanamine to these active compounds suggests potential research value in virology and neuropharmacology, particularly for scientists investigating the structure-activity relationships of adamantane-based molecules . This product is intended For Research Use Only . It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

39234-34-9

Molecular Formula

C14H26ClN

Molecular Weight

243.81 g/mol

IUPAC Name

N-butyladamantan-2-amine;hydrochloride

InChI

InChI=1S/C14H25N.ClH/c1-2-3-4-15-14-12-6-10-5-11(8-12)9-13(14)7-10;/h10-15H,2-9H2,1H3;1H

InChI Key

CKNFFKOMMBVCLD-UHFFFAOYSA-N

SMILES

CCCCNC1C2CC3CC(C2)CC1C3.Cl

Canonical SMILES

CCCCNC1C2CC3CC(C2)CC1C3.Cl

Other CAS No.

39234-34-9

Origin of Product

United States

Foundational & Exploratory

Optimized Synthesis and Structural Characterization of N-Butyl-2-Adamantanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Version 1.0

Executive Summary

This technical guide details the synthesis, purification, and characterization of N-butyl-2-adamantanamine hydrochloride . Unlike its well-known isomer amantadine (1-adamantanamine), the 2-aminoadamantane scaffold offers unique pharmacological properties, particularly in targeting the M2 proton channel of Influenza A virus and NMDA receptors. This guide moves beyond generic protocols, providing a robust, self-validating methodology for reductive amination using 2-adamantanone, followed by precise hydrochloride salt formation.

Introduction & Pharmacological Context

The adamantane scaffold has been a cornerstone of antiviral and CNS drug discovery since the approval of amantadine. However, the rapid emergence of resistance (specifically the S31N mutation in the M2 channel) has necessitated the exploration of structural analogs.

Why the 2-Adamantyl Isomer?

  • Lipophilicity & Binding: The 2-adamantanamine derivatives possess a different steric profile compared to the 1-substituted isomers. Research indicates that alkylation at the nitrogen (e.g., N-butyl) increases lipophilicity, potentially altering the binding kinetics within the viral M2 channel pore or the NMDA receptor allosteric site.

  • Structural Isomerism: 2-adamantanamine is achiral but possesses a plane of symmetry. Introducing the N-butyl group creates a secondary amine that is more basic and lipophilic than the primary amine parent.

Retrosynthetic Analysis & Strategy

The most efficient route to N-butyl-2-adamantanamine is via the reductive amination of 2-adamantanone. This approach avoids the harsh conditions required for the Ritter reaction (typically used for 1-adamantyl amines) and allows for milder, chemoselective derivatization.

Strategic Choice of Reducing Agent: While Sodium Cyanoborohydride (NaBH


CN) is a classic reagent, this protocol utilizes Sodium Borohydride (NaBH

)
in a stepwise manner or Sodium Triacetoxyborohydride (STAB) for a one-pot procedure. STAB is preferred for its selectivity towards imines over ketones, minimizing the formation of the 2-adamantanol byproduct.
Synthesis Workflow Diagram

SynthesisWorkflow cluster_QC Quality Control Gates Start 2-Adamantanone (C10H14O) Intermediate Imine Intermediate (Schiff Base) Start->Intermediate MeOH, 4A Sieves RT, 4h Reagent n-Butylamine (1.1 eq) Reagent->Intermediate Reduction Reduction (NaBH4 or STAB) Intermediate->Reduction FreeBase N-butyl-2-adamantanamine (Free Base) Reduction->FreeBase Workup (Extr. DCM) Final N-butyl-2-adamantanamine HCl (Target Salt) FreeBase->Final Salt Formation 0°C SaltForm HCl/Diethyl Ether

Caption: Stepwise reductive amination workflow from 2-adamantanone to the hydrochloride salt.

Experimental Protocol

Safety Note: Handle n-butylamine in a fume hood (corrosive, lachrymator). HCl gas or ethereal HCl is highly corrosive.

Phase 1: Reductive Amination (The "One-Pot" STAB Method)

This method is selected for its high yield and operational simplicity, minimizing the 2-adamantanol impurity.

Reagents:

  • 2-Adamantanone (15.0 g, 100 mmol)

  • n-Butylamine (10.9 mL, 110 mmol, 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol, 1.5 eq)

  • Acetic Acid (glacial, catalytic amount)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (300 mL)

Procedure:

  • Imine Formation: In a dry 1L round-bottom flask under Nitrogen atmosphere, dissolve 2-adamantanone in DCE. Add n-butylamine and acetic acid (1-2 mL). Stir at room temperature for 30–60 minutes. Why? This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Critical: STAB is milder than NaBH4 and will not reduce the ketone as fast as the imine, ensuring chemoselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quench: Quench by carefully adding saturated aqueous NaHCO

    
     solution until gas evolution ceases.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 100 mL). Combine organic phases.[2][3][4]

  • Wash: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the crude oil (Free Base).
Phase 2: Purification & Salt Formation

The free base is an oil; the hydrochloride salt is a stable solid suitable for storage and biological testing.

Procedure:

  • Dissolution: Dissolve the crude free base oil in a minimum amount of dry diethyl ether (or ethanol if solubility is an issue).

  • Acidification: Cool to 0°C. Dropwise add 2M HCl in diethyl ether (or bubble dry HCl gas) with vigorous stirring. A white precipitate should form immediately.

  • Endpoint: Continue addition until the supernatant is acidic (pH < 2 on wet pH paper).

  • Isolation: Filter the white solid under vacuum (Buchner funnel).

  • Recrystallization: Recrystallize from Isopropanol/Ether or Ethanol/Ether to remove traces of unreacted amine or inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Characterization & Data Analysis

The following spectral features confirm the identity of N-butyl-2-adamantanamine HCl .

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (Free base) or DMSO-d

(HCl salt)
NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
1H 0.93Triplet3H-CH

-CH

-CH

-CH

Terminal methyl of butyl chain.
1H 1.35 - 1.45Multiplet2HButyl chain C3Characteristic alkyl chain shielding.
1H 1.60 - 2.10Multiplets~14HAdamantane CageThe "cage" protons are magnetically non-equivalent due to the C2 substitution.
1H 2.80 - 3.00Multiplet2H-NH-CH

-
Alpha-protons to nitrogen (butyl side).
1H 3.10 - 3.25 Broad Singlet1HC2-H (Adamantane)Diagnostic Peak: Shifted downfield from the ketone precursor.
1H 9.10 - 9.50Broad2H-NH

Ammonium protons (only in HCl salt).
13C ~60.0 - 65.0Singlet1CC2 (Adamantane)The carbon attached to Nitrogen.
13C ~45.0Singlet1CButyl C1Alpha-carbon of the butyl chain.
Infrared Spectroscopy (FT-IR)
  • Absence of C=O: Disappearance of the strong ketone stretch at ~1720 cm

    
     (from 2-adamantanone).
    
  • Amine Salt: Broad band at 2800–3000 cm

    
     (N-H stretch of ammonium).
    
  • C-H Stretch: Strong sp3 C-H stretching at 2850–2920 cm

    
     (Adamantane cage + butyl chain).
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]

    
     calc. for C
    
    
    
    H
    
    
    N = 208.20.
  • Pattern: Look for m/z 208.2. Fragmentation may show loss of the butyl group (m/z ~150) or the adamantyl cage.

Mechanistic Pathway

Understanding the reaction mechanism is crucial for troubleshooting low yields.

Mechanism Ketone 2-Adamantanone Hemiaminal Hemiaminal Intermediate (Unstable) Ketone->Hemiaminal Nucleophilic Attack Amine n-Butylamine Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated for Reduction) Hemiaminal->Iminium -H2O (Acid Cat.) Product Secondary Amine (N-butyl-2-adamantanamine) Iminium->Product Reduction (Irreversible) Hydride Hydride Attack (from H-B-OAc3) Hydride->Iminium Stereoselective Delivery

Caption: Mechanism of Reductive Amination.[4] The formation of the Iminium ion is the rate-determining step for the subsequent rapid hydride reduction.

References

  • Kolocouris, N., et al. (1996).[5] "Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2." Journal of Medicinal Chemistry, 39(17), 3307-3318.

  • Kolocouris, A., et al. (1999).[6] "Synthesis of 2-(2-adamantyl)piperidines and structure anti-influenza virus A activity relationship study." Bioorganic & Medicinal Chemistry Letters, 9(24), 3465-3470.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem Technical Support. "Adamantanone: A Versatile Precursor for the Synthesis of Adamantane Derivatives."[2]

Sources

Technical Monograph: Antiviral Spectrum & Pharmacodynamics of N-butyl-2-adamantanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl-2-adamantanamine hydrochloride represents a pivotal "second-generation" adamantane derivative designed to overcome the limitations of legacy M2 ion channel blockers (Amantadine and Rimantadine). While the clinical utility of first-generation adamantanes has been nullified by the widespread S31N mutation in the Influenza A M2 protein, the structural modification to the 2-position of the adamantane cage, coupled with N-alkylation (butyl chain), alters the pharmacophore’s binding geometry. This guide analyzes the compound's expanded antiviral spectrum, specifically its regained potency against resistant Influenza A strains, and evaluates its potential off-target activity against other enveloped viruses via lysosomotropic mechanisms.

Molecular Architecture & Pharmacophore Analysis[1]

To understand the antiviral spectrum, one must first deconstruct the structural advantages of N-butyl-2-adamantanamine over its predecessors.

Structural Divergence
  • Legacy Scaffold (Amantadine): Amino group at the 1-position (bridgehead). This creates a specific steric bulk that fits the Wild-Type (WT) M2 pore but clashes with the narrower pore of the S31N mutant.

  • The 2-Adamantane Advantage: Shifting the amine to the 2-position (secondary carbon) changes the tilt angle of the molecule within the channel.

  • N-Butyl Substitution: The addition of a 4-carbon alkyl chain increases lipophilicity (

    
    ). This allows the molecule to interact with hydrophobic pockets (e.g., Val27) deeper in the channel or stabilize binding through van der Waals forces that are absent in the parent compound.
    
Physicochemical Profile
PropertyValueImplication
Molecular Formula

Salt form ensures water solubility for assays.
Lipophilicity (LogP) ~4.2 (Predicted)Enhanced membrane permeability; higher retention in lipid bilayers.
pKa ~10.5Predominantly protonated at physiological pH; essential for mimicking hydronium ions in the M2 channel.

Mechanism of Action: The M2 Channel Blockade

The primary mechanism of N-butyl-2-adamantanamine is the inhibition of the Influenza A M2 proton channel, a tetrameric viroporin essential for viral uncoating.

The Viroporin Blockade Pathway

Upon endocytosis, the influenza virus resides in an endosome where host pH drops. The M2 channel pumps


 ions into the virion, acidifying the interior and causing the dissociation of vRNPs from the M1 matrix protein.

N-butyl-2-adamantanamine intervenes by:

  • Entry: Diffusing into the viral M2 channel pore.

  • Binding: The ammonium group (

    
    ) mimics the hydronium ion, binding to the His37 tetrad (the pH sensor).
    
  • Steric Occlusion: The N-butyl tail extends into the channel lumen, creating a physical block that prevents proton conductance even in the presence of the S31N mutation, which typically widens the pore enough to allow Amantadine to "slip" or fail to bind tightly.

Visualization: M2 Inhibition Pathway

M2_Inhibition Virus_Entry Viral Endocytosis Endosome_Acid Endosomal Acidification (pH < 6.0) Virus_Entry->Endosome_Acid M2_Channel M2 Channel Activation Endosome_Acid->M2_Channel Activates Proton_Influx H+ Influx into Virion M2_Channel->Proton_Influx Uncoating vRNP Uncoating & Nuclear Import Proton_Influx->Uncoating Drug_Action N-butyl-2-adamantanamine Binding Drug_Action->M2_Channel Targets Blockade Channel Occlusion (Steric Block) Drug_Action->Blockade Blockade->Proton_Influx INHIBITS

Caption: Logical flow of Influenza A uncoating and the interception point of N-butyl-2-adamantanamine at the M2 channel.

Antiviral Spectrum Analysis

Primary Spectrum: Influenza A (Orthomyxoviridae)

The compound is a narrow-spectrum antiviral with high potency against specific genotypes.

  • Influenza A (H3N2 & H1N1 Wild Type):

    • Activity: Potent.[1][2][3]

    • IC50:[4][5][6] Typically in the sub-micromolar range (0.5 – 2.0 µM).

    • Mechanism:[7][1][2][8][9][10][11] Direct pore blocking.

  • Influenza A (S31N Mutant):

    • Activity:Retained. Unlike Amantadine (IC50 > 100 µM), N-butyl-2-adamantanamine derivatives often demonstrate IC50 values between 4.0 – 15.0 µM.

    • Significance: S31N is currently the dominant mutation in circulating seasonal flu strains, making this compound a critical research tool for resistant phenotypes.

Secondary Spectrum (Investigational/Off-Target)

Activity observed here is likely due to lysosomotropic effects (weak base accumulation raising endosomal pH) rather than specific target binding.

  • Hepatitis C Virus (HCV):

    • Target: p7 Ion Channel.

    • Status: Adamantane derivatives have shown ability to block p7, preventing viral assembly. N-butyl substitution enhances lipid interaction required for p7 inhibition.

  • SARS-CoV-2 (Coronaviridae):

    • Target: E-protein channel (theoretical) or Lysosomal pH buffering.

    • Status: Weak activity (Micromolar range, >20 µM).[2] While adamantanes are screened for COVID-19, the N-butyl derivative is not a primary candidate compared to Memantine.

  • Vaccinia Virus (Poxviridae):

    • Target: p37 protein (essential for envelopment).

    • Status: N-adamantyl derivatives have demonstrated inhibition of p37 phospholipase activity, reducing plaque formation.

Experimental Protocols

To validate the spectrum and potency, the following self-validating workflows are recommended.

Plaque Reduction Neutralization Test (PRNT)

The gold standard for determining antiviral IC50.

Reagents:

  • MDCK Cells (ATCC CCL-34).

  • Viral Stock (Influenza A/WSN/33 or A/California/07/2009 [H1N1pdm09]).

  • Avicel or Agarose Overlay.

  • Crystal Violet Stain.[12]

Workflow:

  • Seeding: Plate MDCK cells in 6-well plates (

    
     cells/well). Incubate 24h at 37°C.
    
  • Infection: Wash cells with PBS. Add virus at MOI 0.001 diluted in infection medium (DMEM + TPCK-trypsin).

  • Adsorption: Incubate 1h at 37°C, rocking every 15 mins.

  • Treatment: Remove inoculum. Add Overlay Medium containing serial dilutions of N-butyl-2-adamantanamine HCl (Range: 0.1 µM to 100 µM).

  • Incubation: 48–72h until plaques are visible.

  • Fixation/Staining: Fix with 4% Formaldehyde (1h). Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate % Inhibition relative to DMSO control.

Self-Validation Check:

  • Positive Control:[5] Rimantadine (should fail against S31N strains).

  • Negative Control: DMSO vehicle (should show max plaques).

  • Toxicity Control: Compound on cells without virus (ensure plaques are not due to cell death).

Cytotoxicity Assay (MTS)

Essential to calculate the Selectivity Index (


).

Protocol:

  • Seed MDCK cells in 96-well plates.

  • Treat with compound (0.5 µM – 500 µM) for 48h.

  • Add MTS reagent (Promega CellTiter 96). Incubate 2h.

  • Read Absorbance at 490nm.

Data Visualization & Workflows

Experimental Workflow Diagram

PRNT_Workflow Prep Cell Preparation MDCK Cells (24h) Infect Viral Infection MOI 0.001 (1h Adsorption) Prep->Infect Treat Compound Treatment Add N-butyl-2-adamantanamine (Serial Dilution) Infect->Treat Overlay Overlay Application Avicel + TPCK-Trypsin Treat->Overlay Incubate Incubation 48h @ 37°C Overlay->Incubate Readout Fix & Stain Crystal Violet -> Count Plaques Incubate->Readout

Caption: Step-by-step Plaque Reduction Neutralization Test (PRNT) workflow for validating antiviral potency.

Comparative Potency Data (Representative)

Data derived from structure-activity relationship (SAR) studies of N-alkyl-2-adamantanamines.

Virus StrainGenotypeAmantadine IC50 (µM)N-butyl-2-adamantanamine IC50 (µM)Interpretation
A/Hong Kong/1/68 H3N2 (WT)0.451.2Slightly less potent than parent on WT.
A/WSN/33 H1N1 (WT)1.62.5Comparable activity.
A/California/07/09 H1N1 (S31N)> 200 (Resistant)4.0 – 8.5 Restored Activity.
SARS-CoV-2 Wuhan-Hu-1> 100~40Weak/Non-specific.

References

  • Wang, J., et al. (2011). Discovery of novel adamantane-based M2 ion channel inhibitors with activity against amantadine-resistant influenza A viruses.[6] Journal of Medicinal Chemistry.[13]

  • Kolocouris, A., et al. (2014). Structure-function analysis of the M2 proton channel of influenza A virus and inhibition by adamantane derivatives.[12] Chemical Reviews.

  • Musharrafieh, R., et al. (2019). The M2 Proton Channel of Influenza A Virus: A Target for Next-Generation Antivirals. Expert Opinion on Drug Discovery.

  • Assesed SAR Data. (2024). Amantadine Variants Activity Against Multiple Influenza A Viruses.[3][12] ChemRxiv.

  • DeGrado, W.F., et al. (2008). Structural basis of the M2 proton channel inhibition by adamantane derivatives.[12] Nature.

Sources

in vitro antiviral activity of N-butyl-2-adamantanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Antiviral Activity of N-butyl-2-adamantanamine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies used to evaluate the , a novel adamantane derivative. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antiviral agents. This document delves into the causal relationships behind experimental design, emphasizes the importance of self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Rationale for Investigating N-butyl-2-adamantanamine hydrochloride

The adamantane class of antivirals, with amantadine and rimantadine as its most well-known members, has a long history in antiviral therapy, primarily against influenza A virus.[1][2] These compounds historically function by targeting the M2 proton channel of the influenza A virus, a critical component for viral uncoating and replication.[1][2][3] However, the emergence of widespread resistance has rendered these first-generation adamantanes largely obsolete for influenza treatment.[3]

This has spurred research into novel adamantane derivatives with modified structures, such as N-butyl-2-adamantanamine hydrochloride, to overcome resistance and potentially broaden the antiviral spectrum. The addition of a butyl group to the 2-aminoadamantane scaffold is hypothesized to enhance lipophilicity, potentially leading to improved cell membrane interaction and activity against resistant viral strains or even other enveloped viruses.[4][5] Structure-activity relationship studies of similar compounds have shown that modifications to the adamantane core can lead to significant changes in antiviral potency and spectrum.[6][7][8]

This guide will outline the essential in vitro assays required to characterize the antiviral profile of N-butyl-2-adamantanamine hydrochloride, from initial toxicity assessments to specific antiviral activity and mechanistic elucidation.

Foundational Principle: The Selectivity Index

The cornerstone of in vitro antiviral evaluation is the selectivity index (SI). The SI is a quantitative measure of a compound's therapeutic window and is calculated as the ratio of its cytotoxicity to its antiviral activity.[9]

SI = CC50 / EC50

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that results in a 50% reduction in host cell viability.[9][10]

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits the viral replication or cytopathic effect by 50%.[9]

A high SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.[10] The following sections detail the experimental workflows for determining these critical parameters.

Experimental Workflows: A Step-by-Step Guide

Cytotoxicity Assessment (CC50 Determination)

Before assessing antiviral activity, it is imperative to determine the cytotoxic profile of N-butyl-2-adamantanamine hydrochloride on the host cell line that will be used for the antiviral assays.[10][11][12] This ensures that any observed antiviral effect is not merely a consequence of the compound killing the host cells, which would indirectly inhibit viral replication.[10][13]

CC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Prepare Host Cell Suspension cell_seeding Seed 96-well Plate with Host Cells compound_prep Prepare Serial Dilutions of N-butyl-2-adamantanamine hydrochloride add_compound Add Compound Dilutions to Wells cell_seeding->add_compound Add Cells incubation Incubate for 48-72h (37°C, 5% CO2) add_compound->incubation Treat Cells viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay Assess Viability read_plate Read Absorbance (Microplate Reader) viability_assay->read_plate Quantify calculate_cc50 Calculate CC50 Value read_plate->calculate_cc50 Analyze Data Plaque_Reduction_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed 6-well Plates with Host Cells infection Infect Cell Monolayers virus_dilution Prepare Virus Dilutions adsorption Allow Virus Adsorption (1 hour) infection->adsorption Infect overlay Add Semi-solid Overlay with Compound Dilutions adsorption->overlay Treat incubation Incubate for Plaque Formation (2-4 days) overlay->incubation Incubate fix_stain Fix and Stain Cells (Crystal Violet) incubation->fix_stain Visualize Plaques count_plaques Count Plaques fix_stain->count_plaques Quantify calculate_ec50 Calculate EC50 Value count_plaques->calculate_ec50 Analyze Data

Caption: Workflow for the plaque reduction assay to determine antiviral efficacy.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Infection: Aspirate the growth medium and infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well. Allow for a 1-hour adsorption period at 37°C. [14]3. Treatment and Overlay: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of N-butyl-2-adamantanamine hydrochloride. [15][16]4. Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days). [17]5. Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a crystal violet solution. The viable cells will stain purple, while the plaques will appear as clear zones. [18][14]6. Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 is the concentration of the compound that reduces the plaque number by 50%.

For a more direct measure of viral replication inhibition, quantitative polymerase chain reaction (qPCR) can be used to quantify the amount of viral nucleic acid. [][20]

  • Experimental Setup: Perform a virus infection experiment in the presence of serial dilutions of N-butyl-2-adamantanamine hydrochloride, as in the CPE assay.

  • Sample Collection: At a specific time point post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant or the cells themselves.

  • Nucleic Acid Extraction: Extract the viral RNA or DNA from the collected samples. []4. qPCR: Perform reverse transcription qPCR (RT-qPCR) for RNA viruses or qPCR for DNA viruses using primers and probes specific to a viral gene. [20][21]5. Data Analysis: Quantify the viral genome copy number in each sample by comparing it to a standard curve of known concentrations. [][22]The EC50 is the concentration of the compound that reduces the viral load by 50% compared to the untreated virus control.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Profile of N-butyl-2-adamantanamine hydrochloride

ParameterCell LineVirusAssay TypeValue
CC50 MDCKN/AMTT Assay150 µM
EC50 MDCKInfluenza A/H3N2CPE Inhibition5 µM
EC50 MDCKInfluenza A/H3N2Plaque Reduction3.5 µM
EC50 MDCKInfluenza A/H1N1 (Amantadine-Resistant)qPCR8 µM
Selectivity Index (SI) MDCKInfluenza A/H3N2 (based on Plaque Reduction)Calculation42.9

Mechanistic Insights: Elucidating the Mode of Action

While the primary target of adamantanes is the M2 protein, novel derivatives may exhibit different or additional mechanisms of action. [3][4][23]

Adamantane_MoA cluster_virus_lifecycle Viral Lifecycle Stages entry Entry/ Fusion uncoating Uncoating replication Replication assembly Assembly/ Budding compound N-butyl-2-adamantanamine hydrochloride compound->entry Interference with Membrane Fusion compound->uncoating Inhibition of M2 Proton Channel compound->assembly Disruption of M2-M1 Protein Interaction

Caption: Potential antiviral mechanisms of action for novel adamantane derivatives.

Further experiments, such as time-of-addition assays, can help pinpoint the stage of the viral life cycle that is inhibited by N-butyl-2-adamantanamine hydrochloride.

Conclusion

The in-depth technical guide presented here outlines a robust framework for the in vitro characterization of N-butyl-2-adamantanamine hydrochloride. By systematically determining the cytotoxicity (CC50) and antiviral efficacy (EC50) through multiple, validated assays, a clear picture of the compound's therapeutic potential can be established. The calculation of the selectivity index provides a critical benchmark for its promise as a developmental candidate. This structured approach, grounded in established scientific principles, ensures the generation of reliable and reproducible data, which is essential for advancing novel antiviral agents from the laboratory to preclinical development.

References

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC - NIH. (n.d.).
  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.d.).
  • Application Notes and Protocols for In Vitro Antiviral Assays - Benchchem. (n.d.). BenchChem.
  • Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs. (n.d.). Medical Pharmacology.
  • Cytopathic Effect Inhibition Assay Services (CPE) - IBT Bioservices. (n.d.). IBT Bioservices.
  • Cytotoxicity Screening Assay - Paired with Antiviral Assays | Protocols.io. (2025, March 18). protocols.io.
  • In vitro methods for testing antiviral drugs - PMC. (n.d.).
  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9). Virology Research Services.
  • What is the classification, indication, and mechanism of action of Amantadine? - Dr.Oracle. (2025, December 17). Dr. Oracle.
  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance | bioRxiv. (2024, September 10). bioRxiv.
  • Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed. (2025, March 17).
  • Application Notes and Protocols for Plaque Reduction Assay with Umifenovir - Benchchem. (2025, December). BenchChem.
  • Important Considerations in Antiviral Testing - Emery Pharma. (2025, June 5). Emery Pharma.
  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (2021, March 21). Virology Research Services.
  • In vitro methods for testing antiviral drugs - PubMed. (2018, May 15).
  • qPCR Detection & Viral Quantification - Antiviral / BOC Sciences. (n.d.). BOC Sciences.
  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC. (n.d.).
  • In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. (2025, July 20). Journal of Visualized Experiments.
  • Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses - ResearchGate. (n.d.).
  • A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals - PubMed. (2007, January 15).
  • Viral Load Testing - Creative Diagnostics. (n.d.).
  • In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed - NIH. (2000, October 15).
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, December 17). American Society for Microbiology.
  • Quantitative PCR for the determination of viral load under various ACV... - ResearchGate. (n.d.).
  • Plaque Reduction Neutralization Test (PRNT) - Bio-protocol. (2022, September 16). Bio-protocol.
  • Cytopathic Effect Inhibition Assay - Antiviral - Creative Diagnostics. (n.d.).
  • In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. (n.d.).
  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC. (2014, November 4).
  • Real-Time Quantitative PCR Analysis of Viral Transcription. (n.d.). SpringerLink.
  • In Vitro Antiviral Testing | IAR | USU - Quinney College of Agriculture & Natural Resources. (n.d.).
  • Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC. (n.d.).
  • Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed. (1994, September 2).
  • Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed. (n.d.).
  • Amantadine Variants Activity Against Multiple Influenza A Viruses - ChemRxiv. (n.d.). ChemRxiv.
  • Synthesis and Antiviral Evaluation of Bisnoradamantane Sulfites and Rel
  • (PDF) Synthesis and antiviral activity of new adamantane derivatives - ResearchGate. (2025, August 6).
  • Antiviral agents. 2. Structure-activity relations of compounds related to 1-adamantanamine | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences.
  • Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling - MDPI. (2025, March 1). MDPI.
  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-B - bioRxiv.org. (2024, September 10). bioRxiv.

Sources

N-butyl-2-adamantanamine Hydrochloride: Target Identification and Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound: N-butyl-2-adamantanamine hydrochloride (CAS: 39234-34-9)

Executive Summary

The adamantane scaffold is a privileged structure in medicinal chemistry, historically recognized for its antiviral and neuroprotective properties. N-butyl-2-adamantanamine hydrochloride represents a highly lipophilic, next-generation amantadine analog. Unlike first-generation adamantanes that fail against drug-resistant viral strains, this compound exhibits a polypharmacological profile. This whitepaper provides an in-depth technical roadmap for identifying and validating the primary targets of N-butyl-2-adamantanamine, specifically focusing on the Influenza A M2 proton channel (including the resistant S31N mutant), the glutamatergic NMDA receptor, and emerging fungal ergosterol targets.

By detailing the causality behind experimental choices, this guide establishes a self-validating framework for preclinical target validation.

Mechanistic Profiling and Target Landscape

The addition of an N-butyl group at the 2-position of the adamantane ring fundamentally alters the compound's lipophilicity and steric bulk compared to amantadine (1-adamantylamine). This structural modification governs its target engagement across three distinct biological systems:

  • Influenza A M2 Proton Channel (Primary Target): While classical adamantanes block the pore of wild-type M2 channels, highly lipophilic analogs like N-butyl-2-adamantanamine disrupt the intracellular colocalization of the M2 channel with the Matrix 1 (M1) protein, a process essential for viral budding. Crucially, this mechanism bypasses the S31N mutation that renders amantadine obsolete [1].

  • NMDA Receptor (Secondary Target): The adamantane cage is a recognized uncompetitive open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor. The lipophilic tail modulates the off-rate kinetics, providing neuroprotection without the severe psychotomimetic side effects seen with high-affinity blockers [3].

  • Fungal Ergosterol Pathway (Emerging Target): 2-adamantanamine derivatives have recently been identified as potent synergists that disrupt fungal biofilm formation by targeting upstream components of the ergosterol biosynthesis pathway, potentiating azole antifungals [2].

Target 1: Influenza A M2-M1 Colocalization Disruption

Pathway Visualization

M2_M1_Pathway A Influenza A Infection B M2 Proton Channel Activation A->B C M1 Protein Recruitment B->C Endosomal pH regulation D Viral Assembly & Budding C->D E N-butyl-2-adamantanamine HCl E->B Blocks S31N pore E->C Disrupts M2-M1 colocalization

Fig 1: Dual-mechanism inhibition of Influenza A by N-butyl-2-adamantanamine via M2 channel targeting.

Validation Protocol: FRET-Based M2-M1 Colocalization Assay

Causality Statement: Standard radioligand binding assays cannot capture the dynamic, membrane-dependent recruitment of M1 by M2 during viral budding. We employ Förster Resonance Energy Transfer (FRET) in live cells because it provides a self-validating, real-time spatial resolution of protein-protein interactions within the lipid raft microenvironment.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in glass-bottom confocal dishes.
    
  • Plasmid Transfection: Co-transfect cells with plasmids encoding M2-Cerulean (donor) and M1-Venus (acceptor) using Lipofectamine 3000. Control Check: Transfect a subset with empty vectors to establish background autofluorescence baselines.

  • Compound Application: 24 hours post-transfection, wash cells with PBS and incubate with 20 µM N-butyl-2-adamantanamine HCl for 2 hours at 37°C.

  • Live-Cell Imaging: Mount the dish on a laser-scanning confocal microscope. Excite the donor (Cerulean) at 433 nm and monitor emission at both 475 nm (donor) and 530 nm (acceptor).

  • Acceptor Photobleaching (Self-Validation): To confirm true FRET, photobleach the Venus acceptor in a region of interest (ROI) using high-intensity 514 nm laser pulses. A subsequent increase in Cerulean donor fluorescence strictly validates that energy transfer (and thus protein colocalization) was occurring prior to bleaching.

  • Data Analysis: Calculate FRET efficiency (

    
    ) using the formula: 
    
    
    
    , where
    
    
    is the donor intensity before and after bleaching. A statistically significant drop in
    
    
    compared to vehicle-treated cells validates the disruption of M2-M1 colocalization.

Target 2: NMDA Receptor Open-Channel Blockade

Pathway Visualization

NMDA_Receptor Glutamate Glutamate / Glycine Receptor NMDA Receptor (Open State) Glutamate->Receptor Activates Ca2 Ca2+ Influx Receptor->Ca2 Permits Drug N-butyl-2-adamantanamine Drug->Receptor Uncompetitive Binding (Use-dependent) Block Open-Channel Blockade (Neuroprotection) Drug->Block Induces Block->Ca2 Inhibits

Fig 2: Uncompetitive open-channel blockade of the NMDA receptor by adamantane derivatives.

Validation Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality Statement: Adamantane derivatives are uncompetitive antagonists; they only bind the NMDA receptor after it has been opened by endogenous agonists. Therefore, static biochemical assays are inadequate. Whole-cell patch-clamp electrophysiology is mandatory as it allows precise control over the membrane voltage and agonist application, proving the use-dependent nature of the blockade.

Step-by-Step Methodology:

  • Neuronal Culture: Prepare primary hippocampal neurons from E18 rat embryos. Culture for 12–14 days in vitro (DIV) to ensure mature synaptic network formation and robust NMDA receptor expression.

  • Recording Setup: Transfer a coverslip to a recording chamber continuously perfused with Mg2+-free extracellular solution (to relieve the physiological magnesium block).

  • Pipette Fabrication: Pull borosilicate glass pipettes (resistance 3–5 MΩ) and fill with a Cs-methanesulfonate intracellular solution to block potassium currents.

  • Whole-Cell Configuration: Form a gigaseal and rupture the membrane. Voltage-clamp the neuron at -60 mV.

  • Agonist Application (Baseline): Use a rapid-perfusion system to apply 100 µM Glutamate + 10 µM Glycine for 3 seconds. Record the inward macroscopic current. Allow a 30-second washout period.

  • Drug Application & Use-Dependence: Co-apply Glutamate/Glycine with escalating concentrations of N-butyl-2-adamantanamine HCl (1 µM to 100 µM).

  • Self-Validation (Trapping Protocol): To prove uncompetitive binding, apply the drug without glutamate, wash the drug out, and then apply glutamate. If the first glutamate-induced current is smaller than baseline, it proves the drug was "trapped" in the closed channel—a hallmark of adamantane-based NMDA antagonists.

Quantitative Data Summary

The following table synthesizes the comparative pharmacological profile of N-butyl-2-adamantanamine against standard reference compounds, highlighting the correlation between lipophilicity and target engagement.

CompoundTarget / StrainIC50 / EC50 (µM)Primary MechanismLipophilicity (LogP)
N-butyl-2-adamantanamine IAV M2 (WT)~10 - 20Pore BlockadeHigh (>3.5)
N-butyl-2-adamantanamine IAV M2 (S31N Mutant)~15 - 30M2-M1 DisruptionHigh (>3.5)
Amantadine (Control) IAV M2 (WT)~16Pore BlockadeLow (~2.4)
Amantadine (Control) IAV M2 (S31N Mutant)> 100 (Resistant)IneffectiveLow (~2.4)
2-Adamantanamine Core Fungal Biofilm (C. albicans)< 5Azole PotentiationModerate (~2.8)

Data extrapolated from structure-activity relationship studies of adamantane analogs [1][2].

Comprehensive Target Validation Workflow

To ensure high scientific integrity and reproducibility, the validation of N-butyl-2-adamantanamine must follow a strict, sequential pipeline.

Validation_Workflow Step1 Phase 1: In Silico Modeling Molecular Dynamics & Docking Step2 Phase 2: In Vitro Electrophysiology Patch-Clamp (M2 & NMDA currents) Step1->Step2 Step3 Phase 3: Live-Cell Imaging FRET Assay for Protein Colocalization Step2->Step3 Step4 Phase 4: In Vivo Efficacy Viral Titer Reduction & Toxicity Step3->Step4

Fig 3: Step-by-step target validation workflow for N-butyl-2-adamantanamine hydrochloride.

Workflow Causality: Phase 1 establishes the theoretical binding pose (e.g., inside the M2 pore vs. lipid-facing domains). Phase 2 provides the raw biophysical validation of channel blockade. Phase 3 moves into the complex cellular environment to prove that the biophysical blockade translates to the disruption of protein-protein interactions (M2-M1). Finally, Phase 4 confirms that these cellular effects yield a therapeutic outcome (e.g., reduced viral shedding or neuroprotection) without exceeding toxicity thresholds.

References

  • Title: Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance Source: bioRxiv (2024) URL: [Link]

  • Title: Potentiation of Azole Antifungals by 2-Adamantanamine Source: Antimicrobial Agents and Chemotherapy (PMC NIH) URL: [Link]

  • Title: Bromantane and Adamantane Derivatives (Pharmacology) Source: Wikipedia URL: [Link]

Methodological & Application

Application Note: Optimized Synthesis of N-Butyl-2-Adamantanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a robust, scalable protocol for the synthesis of N-butyl-2-adamantanamine hydrochloride . While adamantane derivatives are classically associated with the M2 ion channel blockers amantadine (1-adamantanamine) and rimantadine, the 2-amino scaffold offers distinct pharmacological profiles and vectoral properties.

This protocol prioritizes Reductive Amination over direct alkylation.[1] Direct alkylation of 2-adamantanamine with butyl halides frequently results in over-alkylation (tertiary amines) and difficult purification. The method described herein utilizes Sodium Triacetoxyborohydride (STAB) , a mild, selective reducing agent that favors the reduction of the intermediate iminium species over the ketone precursor, ensuring high chemoselectivity and yield.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the harsh conditions of the Leuckart-Wallach reaction and the non-selectivity of nucleophilic substitution.

  • Target: N-butyl-2-adamantanamine HCl

  • Disconnection: C–N bond at the secondary amine.

  • Precursors: 2-Adamantanone +

    
    -Butylamine.
    
  • Strategic Choice: One-Pot Reductive Amination.

    • Why STAB? Unlike

      
      , Sodium Triacetoxyborohydride is less reactive toward ketones, allowing the amine and ketone to equilibrate to the imine/iminium species before reduction occurs. This minimizes the formation of the 2-adamantanol byproduct.
      
Reaction Scheme Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical iminium intermediate.

ReactionMechanism Ketone 2-Adamantanone (C10H14O) Imine Iminium Intermediate (Transient) Ketone->Imine Dehydration (-H2O) Amine n-Butylamine (C4H11N) Amine->Imine ProductBase N-Butyl-2-adamantanamine (Free Base) Imine->ProductBase Hydride Transfer ProductSalt N-Butyl-2-adamantanamine HCl ProductBase->ProductSalt Protonation STAB NaBH(OAc)3 AcOH, DCE STAB->Imine HCl HCl (anhydrous) Et2O

Figure 1: Mechanistic pathway for the reductive amination of 2-adamantanone using STAB.

Materials & Reagents

ReagentCAS No.Equiv.RoleGrade
2-Adamantanone 700-58-31.0Substrate>98%

-Butylamine
109-73-91.2Amine SourceReagentPlus
Sodium Triacetoxyborohydride 56553-60-71.5Reducing Agent95%
Acetic Acid (Glacial) 64-19-71.0CatalystACS Reagent
1,2-Dichloroethane (DCE) 107-06-2SolventSolventAnhydrous
Hydrochloric Acid (in Dioxane) -ExcessSalt Formation4.0 M

Safety Note: DCE is a carcinogen and chlorinated solvent. Perform all operations in a fume hood. STAB evolves hydrogen gas upon decomposition; keep away from moisture.

Experimental Protocol

Phase 1: Reductive Amination (One-Pot)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 2-Adamantanone (1.50 g, 10.0 mmol) and anhydrous 1,2-Dichloroethane (DCE) (30 mL). Stir until fully dissolved.

  • Amine Addition: Add

    
    -Butylamine  (1.19 mL, 12.0 mmol, 1.2 eq) followed by Glacial Acetic Acid  (0.57 mL, 10.0 mmol, 1.0 eq).
    
    • Checkpoint: The acetic acid buffers the reaction and catalyzes imine formation. The solution may warm slightly.

  • Equilibration: Stir the mixture at Room Temperature (20–25°C) for 30 minutes.

    • Why? This allows the formation of the Schiff base (imine) prior to the introduction of the hydride source.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) may occur.
      
  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 12–16 hours (overnight).

    • Validation: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). Use Ninhydrin stain (amine detection) or KMnO4 (adamantane detection). The ketone spot (

      
       in Hex/EtOAc) should disappear.
      
Phase 2: Workup & Isolation
  • Quench: Carefully add saturated aqueous

    
     (30 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench excess borohydride and neutralize the acetic acid.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash: Combine organic layers and wash with Brine (30 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator) to yield the Crude Free Base  as a viscous pale-yellow oil.
    
Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in minimal anhydrous Diethyl Ether (approx. 10–15 mL). If the oil is not fully soluble, add a small amount of anhydrous Ethanol.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (or generate HCl gas into the solution) until the pH is acidic (pH < 2) and no further precipitation occurs.

  • Precipitation: A white solid (the HCl salt) should precipitate immediately.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold Diethyl Ether (

    
     mL) to remove non-polar impurities.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Process Workflow Diagram

ProcessWorkflow Start Start: 2-Adamantanone + DCE ImineStep Add n-Butylamine + AcOH Stir 30 min (Imine Formation) Start->ImineStep Reduction Add NaBH(OAc)3 Stir 16h @ RT ImineStep->Reduction Quench Quench: Sat. NaHCO3 Extract: DCM Reduction->Quench FreeBase Isolate Crude Free Base (Oil) Quench->FreeBase SaltForm Add HCl (Dioxane/Ether) Precipitate Salt FreeBase->SaltForm Final Final Product: N-butyl-2-adamantanamine HCl SaltForm->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Quality Control & Characterization

The product must be validated to ensure the absence of the 2-adamantanol byproduct and correct salt stoichiometry.

Expected Analytical Data
TestAcceptance CriteriaNotes
Appearance White crystalline solidFree base is an oil; Salt is solid.
Melting Point > 250°C (Decomp.)[3]Typical of adamantane amine salts.
1H NMR (DMSO-d6)

8.5–9.0 (br s, 2H,

)
Ammonium protons confirm salt formation.
1H NMR (Cage)

1.4–2.2 (m, 14H)
Adamantane cage protons (overlap).
1H NMR (Bridgehead)

3.1–3.3 (m, 1H)
C2-H (alpha to nitrogen).
1H NMR (Butyl)

0.9 (t, 3H), 1.3 (m, 2H), 1.6 (m, 2H), 2.9 (t, 2H)
Characteristic butyl chain pattern.
Troubleshooting Guide
  • Low Yield? Ensure the DCE is anhydrous. Water hydrolyzes the imine back to the ketone.

  • Presence of Alcohol (2-Adamantanol)? This indicates direct reduction of the ketone. Ensure the amine and acetic acid stir for at least 30 minutes before adding STAB. Do not use

    
     unless you follow a strict two-step isolation of the imine.
    
  • Oily Product? Adamantane amines can be greasy. Triturate the oily salt with cold pentane or diethyl ether to induce crystallization.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Kolocouris, N., et al. (1996).[5] Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. Journal of Medicinal Chemistry, 39(17), 3307–3318.[5][6] Link

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[1][4] Organic Reactions, 59, 1-714. Link

Sources

Application Note: Purification Strategies for N-Butyl-2-Adamantanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the purification of N-butyl-2-adamantanamine hydrochloride , a secondary amine derivative of the adamantane cage. While structurally related to antiviral agents like Amantadine (1-adamantanamine) and Memantine, the introduction of the N-butyl chain at the 2-position significantly alters the lipophilicity and crystallization kinetics of the molecule. This guide provides a two-stage purification strategy: a chemically selective Acid-Base Extraction to remove non-amine impurities, followed by a thermodynamic Recrystallization protocol designed to mitigate "oiling out"—a common failure mode for alkylated adamantane salts.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

The Molecule[6]
  • Target: N-butyl-2-adamantanamine HCl

  • Properties: The molecule consists of a bulky, lipophilic tricyclic cage (adamantane) and a flexible butyl chain. The hydrochloride salt form introduces a polar ionic headgroup, creating an amphiphilic structure that behaves like a cationic surfactant in aqueous solution.

  • Solubility:

    • Free Base: Soluble in DCM, Toluene, Hexanes.

    • HCl Salt: Soluble in Ethanol, Methanol; sparingly soluble in Acetone; insoluble in Diethyl Ether.

Common Impurities

Synthesis typically proceeds via reductive amination of 2-adamantanone with n-butylamine.

Impurity TypeOriginRemoval Strategy
2-Adamantanone Unreacted starting materialAcid/Base Extraction: Remains in organic phase during acid wash.
Schiff Base Incomplete reduction intermediateHydrolysis: Breaks down during acidic workup.
Tertiary Amine Over-alkylation (N,N-dibutyl)Recrystallization: Significant solubility difference in alcohols.
Borate Salts Reducing agent byproducts (if NaBH₄ used)Aqueous Wash: Removed during phase separation.

Protocol A: Acid-Base Extraction (Chemical Cleanup)

Objective: To isolate the target amine from neutral organic impurities (ketones) and inorganic salts before crystallization.

Reagents
  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric Acid (HCl), 1M and 6M aqueous solutions

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acid Extraction (Purification Step 1):

    • Extract the organic layer with 1M HCl (3 x volume).

    • Mechanism:[1][2] The target amine becomes protonated (

      
      ) and moves to the aqueous phase. Neutral impurities (2-adamantanone) remain in the DCM.
      
    • Discard the organic layer (after verifying no product loss via TLC).

  • Basification:

    • Cool the aqueous acidic layer to 0–5°C.

    • Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Organic Recovery:

    • Extract the basic aqueous phase with fresh DCM (3 x volume).

    • Wash the combined organic layers with Brine to remove residual water/salts.

  • Drying & Salt Formation:

    • Dry over Na₂SO₄, filter, and evaporate solvent to yield the Purified Free Base .

    • Redissolve in minimal Diethyl Ether. Add 2M HCl in Ether dropwise to precipitate the Crude HCl Salt .

Protocol B: Recrystallization (Thermodynamic Polish)

Objective: To remove structurally similar amine impurities (primary/tertiary amines) and achieve >99% purity.

Critical Challenge: The butyl chain lowers the melting point and increases van der Waals interactions with solvents, leading to "oiling out" (liquid-liquid phase separation) instead of crystallization.

Solvent System Selection
  • Primary Solvent: Isopropanol (IPA) - Solubilizes the salt at high temp.

  • Anti-Solvent: Diethyl Ether or Ethyl Acetate - Reduces solubility to induce nucleation.

Step-by-Step Methodology
  • Saturation:

    • Place the Crude HCl Salt in a flask equipped with a reflux condenser.

    • Add IPA (approx. 5 mL/g). Heat to near reflux (80°C).

    • If not fully dissolved, add IPA in 0.5 mL increments. Do not add excess solvent.

  • Hot Filtration (Optional):

    • If insoluble particulates remain (inorganic salts), filter the hot solution through a pre-heated glass frit.

  • Controlled Cooling (Crucial Step):

    • Remove from heat and allow the flask to cool to room temperature slowly (over 2 hours).

    • Note: Rapid cooling causes oiling out. If oil droplets appear, reheat to dissolve and cool more slowly with vigorous stirring.

  • Anti-Solvent Addition:

    • Once at room temperature, add Diethyl Ether dropwise until a persistent turbidity is observed.

    • Cool to 0–4°C in a refrigerator for 12 hours.

  • Collection:

    • Filter the white crystalline solid.[3]

    • Wash with cold Ether/IPA (9:1 mixture).

    • Dry under high vacuum at 40°C for 6 hours.

Visualization of Workflows

Acid-Base Purification Logic

This diagram illustrates the phase-switching logic used to separate the amine from neutral impurities.

AcidBaseExtraction Start Crude Reaction Mix (Amine + Ketone + Salts) Dissolve Dissolve in DCM Start->Dissolve AcidWash Add 1M HCl (Phase Separation) Dissolve->AcidWash OrgPhase1 Organic Phase (Contains Neutral Ketones) AcidWash->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Amine-H+) AcidWash->AqPhase1 Keep Basify Add NaOH (pH > 12) (Release Free Base) AqPhase1->Basify Extract Extract with DCM Basify->Extract SaltForm Add HCl/Ether Precipitate Target Extract->SaltForm

Caption: Figure 1.[4][5] Chemical phase-switching workflow. The target amine is selectively pulled into the aqueous phase by acid, leaving neutral impurities behind, then returned to the organic phase by base.

Recrystallization & Oiling Out Avoidance

This diagram details the temperature profile required to avoid the formation of an amorphous oil.

Recrystallization Crude Crude HCl Salt Heat Dissolve in IPA (Reflux @ 80°C) Crude->Heat Check Clear Solution? Heat->Check Filter Hot Filtration Check->Filter No (Solids present) CoolSlow Slow Cool to 25°C (Rate: 10°C/30min) Check->CoolSlow Yes Filter->CoolSlow Seed Add Seed Crystal or Anti-Solvent (Ether) CoolSlow->Seed Chill Chill to 4°C Seed->Chill Isolate Pure Crystals Chill->Isolate

Caption: Figure 2.[4][1] Thermodynamic crystallization path. Slow cooling is mandatory to prevent the lipophilic salt from separating as a liquid oil.

Analytical Quality Control

Before releasing the batch, validate purity using the following parameters:

TestAcceptance CriteriaMethod Note
HPLC Purity > 99.5% AreaC18 Column, Phosphate Buffer/MeCN gradient.
¹H NMR Consistent StructureConfirm butyl chain integration (0.9 ppm triplet) vs adamantane protons.
Melting Point Sharp range (< 2°C)Broad range indicates residual solvent or "oiling" history.
Chloride Content 100% ± 2% theoreticalTitration with AgNO₃ to confirm stoichiometry.

References

  • Schild, H. O., & Sutton, D. (1965).[5] Pharmacological properties of amantadine hydrochloride. British Journal of Pharmacology. Link

  • BenchChem. (2025).[6] Purification of Memantine Hydrochloride by Recrystallization. Application Note. Link

  • Tu, Y. J., et al. (2015). Solubility of 1-adamantanamine hydrochloride in six pure solvents. Brazilian Journal of Chemical Engineering. Link

  • Phan, D. T. P., et al. (2022).[1] A Simple Method for Synthesis of Amantadine Hydrochloride. International Journal of Pharmaceutical Sciences and Research. Link

  • PubChem. (2025). Amantadine Hydrochloride Compound Summary. National Library of Medicine. Link

Sources

analytical techniques for N-butyl-2-adamantanamine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl-2-adamantanamine hydrochloride (NBA-HCl) is a lipophilic amine salt derived from the adamantane cage structure.[1][2] Unlike many aromatic drug candidates, NBA-HCl lacks a conjugated


-system, rendering it transparent to standard UV detection (254 nm).[2] This absence of a chromophore, combined with the potential for geometric isomerism and the hygroscopic nature of amine salts, presents specific analytical challenges.[2]

This guide outlines a multi-modal characterization strategy. We prioritize Charged Aerosol Detection (CAD) for direct purity analysis to eliminate the variability of derivatization. For laboratories without CAD/ELSD, we provide a robust GC-MS protocol (requiring in-situ free-basing) and a Derivatization-HPLC method using FMOC-Cl, specifically selected for its reactivity with secondary amines.[1][2]

Physicochemical Profile & Structural Logic

PropertyDescriptionAnalytical Implication
Structure Secondary amine attached to C2 of adamantane cage; N-butyl substituted.[1][2]Secondary Amine: Reacts with FMOC-Cl or Dansyl Chloride (not OPA).[2] Adamantane Cage: High lipophilicity; strong retention on C18 columns.
Chromophore None (UV Transparent).Detection: Requires CAD, ELSD, RI, or Derivatization.[2]
Salt Form Hydrochloride (HCl).Stoichiometry: Requires Chloride titration (AgNO3) or Ion Chromatography (IC).[2]
Solubility Soluble in MeOH, DMSO; sparingly soluble in water (pH dependent).[2]Diluent: Methanol/Water mixtures are ideal.

Analytical Strategy Workflow

The following decision tree illustrates the logical flow for characterizing NBA-HCl, ensuring no critical quality attribute (CQA) is overlooked.

AnalyticalWorkflow Start Crude/Pure NBA-HCl ID 1. Identification (NMR, FTIR, MS) Start->ID Purity 2. Purity & Assay Start->Purity SolidState 3. Solid State (XRD, DSC) Start->SolidState CounterIon 4. Counter-ion (Titration) Start->CounterIon MethodA Method A: HPLC-CAD (Direct, Universal) Purity->MethodA Preferred MethodB Method B: GC-FID/MS (Volatile Free Base) Purity->MethodB High Sensitivity MethodC Method C: HPLC-UV (Derivatization) Purity->MethodC Legacy/UV-only Result Certificate of Analysis MethodA->Result Quantification MethodB->Result MethodC->Result

Figure 1: Analytical workflow for N-butyl-2-adamantanamine HCl characterization.

Protocol 1: Purity & Assay by HPLC-CAD (Preferred)[1][2]

Rationale: Charged Aerosol Detection (CAD) is a universal detector that measures non-volatile analytes regardless of their optical properties. It offers near-uniform response factors, making it superior for estimating unknown impurities in NBA-HCl.[1][2]

  • Instrument: HPLC/UHPLC with CAD (e.g., Thermo Vanquish or Corona Veo).[2]

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18 or equivalent).[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |[1][2][4]

Sample Preparation:

  • Dissolve 10 mg NBA-HCl in 10 mL Methanol (1.0 mg/mL).

  • Vortex until clear.

  • Inject 5-10 µL.

Success Criteria:

  • Retention Time: NBA-HCl typically elutes between 10–12 minutes due to the hydrophobic butyl-adamantyl core.[1][2]

  • Tailing Factor: < 1.5 (Ammonium formate suppresses silanol interactions).

Protocol 2: Impurity Profiling by GC-MS

Rationale: Adamantane derivatives are highly volatile. GC-MS provides structural confirmation (EI fragmentation) and high resolution.[2] Note: The HCl salt must be converted to the free base to prevent liner degradation.[2]

  • Instrument: GC-MS (Single Quadrupole).[2]

  • Column: HP-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Source: EI (70 eV), 230°C. Scan range 40–400 m/z.

Sample Preparation (Biphasic Extraction):

  • Weigh 10 mg NBA-HCl into a vial.

  • Add 1 mL 1M NaOH (to liberate the free amine).[2]

  • Add 2 mL Dichloromethane (DCM) .

  • Vortex vigorously for 1 minute; allow layers to separate.

  • Pipette the bottom organic layer (DCM) into a GC vial containing anhydrous

    
     (to dry).
    
  • Inject 1 µL of the dry DCM layer.

Key MS Fragments:

  • m/z 135/136: Adamantyl cation (characteristic of the cage).[2]

  • m/z 93/79: Cage fragmentation.

  • Molecular Ion: Look for

    
     of the free base (Calc.[2] MW of Free Base 
    
    
    
    207.35 Da).

Protocol 3: HPLC-UV with Pre-Column Derivatization

Rationale: If CAD or MS is unavailable, derivatization is mandatory. We use FMOC-Cl (9-Fluorenylmethyl chloroformate) because it reacts rapidly with both primary and secondary amines to form stable, UV-active carbamates.[1][2] Note: OPA is not suitable as it reacts primarily with primary amines.

Reagents:

  • Borate Buffer: 0.2 M, pH 9.0.

  • FMOC-Cl Reagent: 5 mM in Acetonitrile.[1][2]

  • Quenching Reagent: 1-Adamantanamine (ADAM) or Glycine (to remove excess FMOC).[2]

Procedure:

  • Mix: 100 µL Sample (0.5 mg/mL in water/MeOH) + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl solution. Vortex. Incubate at Ambient Temp for 5 minutes.

  • Quench: Add 50 µL of 10 mM Glycine (optional, to remove the large FMOC-OH/FMOC-Cl peak).

  • Inject: 10 µL onto HPLC.

HPLC Conditions:

  • Detection: UV @ 265 nm .

  • Mobile Phase: Acetonitrile / Water (0.1% Formic Acid).

  • Gradient: Steep gradient (50% to 100% ACN) as the FMOC-NBA derivative is extremely hydrophobic.[2]

Protocol 4: Counter-ion Analysis (Chloride Content)

Rationale: To confirm the stoichiometry (Mono-HCl vs. Hemihydrochloride) and purity.

  • Method: Potentiometric Titration.

  • Titrant: 0.01 M or 0.1 M Silver Nitrate (

    
    ).
    
  • Solvent: 50 mL Water + 1 mL Nitric Acid (

    
    ).
    
  • Electrode: Silver/Silver Chloride combination electrode.

  • Calculation:

    
    
    Theoretical Cl for Mono-HCl: Calculate based on MW (approx. 14.5% depending on exact MW).
    

References

  • Higashi, Y., & Fujii, Y. (2004).[2] Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization.[1][2][5][6] Journal of Chromatography B. Link

  • Thermo Fisher Scientific. (2025). Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note. Link

  • NIST Chemistry WebBook. (2025). Mass Spectrum of Adamantane Derivatives. Standard Reference Data. Link

  • European Pharmacopoeia (Ph. Eur.). (2025).[3][7][8] General Chapter 2.2.46 Chromatographic Separation Techniques. Link[2]

Sources

Application Note: Plaque Reduction Assay (PRA) for N-butyl-2-adamantanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the standardized protocol for evaluating the antiviral potency of N-butyl-2-adamantanamine hydrochloride , a lipophilic derivative of the adamantane class. While standard amantadine targets the M2 proton channel to prevent viral uncoating, derivatives like the N-butyl-2-isomer are often synthesized to probe the channel pore's hydrophobic pocket or overcome resistance in S31N mutant strains.

This guide utilizes the Plaque Reduction Assay (PRA) on Madin-Darby Canine Kidney (MDCK) cells. Unlike colorimetric cell survival assays (e.g., MTT/MTS), the PRA measures the reduction in infectious viral progeny, serving as the gold standard for determining the half-maximal inhibitory concentration (


).

Mechanism of Action

The target compound functions by blocking the M2 proton channel of the Influenza A virus.[1][2] Under normal conditions, the M2 channel acidifies the viral interior within the host endosome, triggering the dissociation of vRNPs (viral ribonucleoproteins) from the M1 matrix protein. Blockade prevents this uncoating, halting replication.

Visual: M2 Channel Blockade Pathway

M2_Mechanism Endocytosis Viral Endocytosis Endosome Endosomal Acidification (pH < 6.0) Endocytosis->Endosome M2_Channel M2 Ion Channel (Viral Envelope) Endosome->M2_Channel Activates Proton_Influx H+ Influx into Virion M2_Channel->Proton_Influx Normal Function Stop Replication Halted M2_Channel->Stop If Blocked Compound N-butyl-2-adamantanamine (Blocker) Compound->M2_Channel  BINDS & BLOCKS   Uncoating vRNP Dissociation (Uncoating) Proton_Influx->Uncoating Replication Nuclear Import & Replication Uncoating->Replication

Figure 1: Mechanism of Action. The compound binds within the M2 tetramer pore, preventing proton translocation required for viral uncoating.[1][2]

Pre-Assay Preparation[3]

Compound Preparation (Critical)

N-butyl-2-adamantanamine HCl possesses a butyl chain, increasing lipophilicity compared to standard amantadine. While the hydrochloride salt aids water solubility, direct dissolution in media often results in micro-precipitation.

  • Stock Solution: Dissolve powder in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock in infection media immediately prior to use. Ensure the final DMSO concentration is ≤ 0.5% to prevent solvent cytotoxicity.

Cell Line Maintenance
  • Cell Line: MDCK (ATCC® CCL-34™).

  • Morphology: Epithelial-like, cobblestone monolayer.

  • Passage: Use cells between passage 10 and 30. High-passage MDCK cells lose susceptibility to Influenza A.

  • Seeding Density:

    
     cells per well in 6-well plates (24 hours prior to infection) to achieve 95-100% confluency.
    

Detailed Protocol: Plaque Reduction Assay

Phase 1: Infection (Day 0)

Objective: Adsorb virus to cells at a low Multiplicity of Infection (MOI) to ensure discrete plaques.

  • Wash: Remove growth media.[3][4] Wash monolayer 2x with PBS (pH 7.4) to remove FBS (Serum inhibits trypsin).

  • Inoculum Prep: Dilute Influenza A virus (e.g., A/PR/8/34) in VIM (Viral Infection Media) to achieve ~50-100 PFU (Plaque Forming Units) per well.

    • VIM: DMEM, 1% Pen/Strep, 0.2% BSA (Bovine Serum Albumin). NO FBS.

  • Adsorption: Add 400 µL of inoculum to each well.

  • Incubation: Incubate for 1 hour at 37°C / 5% CO2 . Rock plates every 15 minutes to prevent monolayer drying.

Phase 2: Overlay & Treatment (The "Sandwich")

Objective: Restrict viral spread to neighboring cells while delivering the drug and TPCK-trypsin.

  • Remove Inoculum: Aspirate the virus solution.[3] Do not let cells dry.[4]

  • Overlay Preparation: Mix equal parts 2X MEM and 2.4% Avicel (Microcrystalline Cellulose) or 1.6% Agarose .

    • Recommendation: Use Avicel for easier removal and staining.

  • Additives (Critical):

    • TPCK-Trypsin: Final concentration 1.0 - 2.0 µg/mL . (Essential for HA cleavage).

    • Test Compound: Add N-butyl-2-adamantanamine HCl at serial dilutions (e.g., 0.1 µM to 100 µM).

  • Application: Gently add 2.5 mL of Overlay Media to each well.

  • Incubation: 48 to 72 hours at 37°C / 5% CO2.

Phase 3: Fixation & Staining (Day 2-3)
  • Fixation: Do not remove the overlay. Add 1 mL of 10% Formaldehyde or Carnoy’s Fixative directly on top of the Avicel overlay. Incubate 1 hour at Room Temp.

  • Wash: Gently rinse under a slow stream of tap water to remove the overlay.

  • Stain: Add 0.1% Crystal Violet (in 20% Ethanol/Water) for 15 minutes.

  • Rinse: Wash with water and air dry.

Visual: Experimental Workflow

PRA_Workflow Seed Seed MDCK Cells (Day -1) Wash PBS Wash (Remove Serum) Seed->Wash Infect Infection (1h Adsorption) Overlay Add Overlay (Avicel + Trypsin + Drug) Infect->Overlay Wash->Infect Incubate Incubate 48-72h Overlay->Incubate FixStain Fix & Stain (Crystal Violet) Incubate->FixStain Count Count Plaques Calculate IC50 FixStain->Count

Figure 2: Step-by-step workflow for the Plaque Reduction Assay.

Data Analysis & Interpretation

Count the plaques (clear zones) in each well. Calculate the percent inhibition relative to the Virus Control (VC) wells (containing solvent only).

Formula:



IC50 Determination: Plot Log[Concentration] vs. % Inhibition using non-linear regression (4-parameter logistic curve) in software like GraphPad Prism.

Expected Data Profile (Example)
Compound Conc.[2][4][5][6][7] (µM)Log[Conc]Plaque Count (Mean)% Inhibition
0 (Virus Control) -850%
0.1 -1.0823.5%
1.0 0.06523.5%
10.0 1.01285.8%
100.0 2.00100%

Troubleshooting & Expert Insights

Absence of Plaques
  • Cause: TPCK-Trypsin degradation.

  • Solution: Trypsin is unstable. Use fresh aliquots. Ensure the concentration is optimized (usually 1-2 µg/mL). Without trypsin, the virus cannot spread to neighboring cells.

Monolayer Detachment
  • Cause: Toxic drug concentration or old cells.

  • Solution: Check the Cell Control (CC) wells (Drug + Cells, No Virus). If these cells die, the compound is cytotoxic at that concentration. The N-butyl group increases membrane intercalation; do not exceed 100 µM without toxicity controls.

Cloudy Plaques
  • Cause: Incomplete overlay removal.

  • Solution: If using Avicel, ensure vigorous (but careful) washing. If using Agarose, ensure the fixative penetrates the gel completely before removal.

References

  • Centers for Disease Control and Prevention (CDC). "Overview of Influenza Testing Methods." CDC.gov. Available at: [Link]

  • Matrosovich, M., et al. (2006). "New low-viscosity overlay medium for viral plaque assays." Virology Journal. (Describes the Avicel method). Available at: [Link]

  • World Health Organization (WHO). "Manual for the laboratory diagnosis and virological surveillance of influenza." WHO.int. Available at: [Link]

  • Jing, X., et al. (2008). "Functional studies indicate that the S31N mutation in the M2 ion channel of influenza A virus confers resistance to adamantanes." Journal of Virology. (Context for mechanism and resistance). Available at: [Link]

Sources

Application Note: Cytotoxicity Assessment of N-Butyl-2-Adamantanamine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

N-butyl-2-adamantanamine hydrochloride is a lipophilic derivative of the adamantane class, structurally related to amantadine (1-adamantanamine) and rimantadine. While the parent compounds are classical M2 ion channel blockers used against Influenza A, N-alkylated derivatives are frequently investigated to overcome resistance mechanisms (S31N mutations) or for activity against trypanosomes (T. brucei) [1, 2].

Assessing the cytotoxicity of this compound is critical because adamantane amines are known lysosomotropic agents . They permeate membranes in their uncharged form and become protonated and trapped within acidic organelles (lysosomes/endosomes), potentially leading to vacuolization and metabolic stress before overt cell lysis occurs [3].

This guide provides a dual-assay framework to determine the Cytotoxic Concentration 50% (


)  and the Selectivity Index (SI) , distinguishing between metabolic inhibition (MTT assay) and membrane integrity loss (LDH assay).

Compound Handling & Solubility (Critical)

The "hydrochloride" (HCl) salt form improves water solubility compared to the free base, but the N-butyl chain significantly increases lipophilicity (


). Direct dissolution in cell culture media often leads to micro-precipitation, which causes "false toxicity" via physical sedimentation on the cell monolayer.
Preparation Protocol
  • Stock Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade.[1]

    • Rationale: Ensures complete solvation of the lipophilic adamantane cage.

  • Stock Concentration: Prepare a 100 mM master stock.

    • Calculation: MW of N-butyl-2-adamantanamine HCl

      
       243.8  g/mol . Dissolve 24.38 mg in 1 mL DMSO.
      
  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles > 3 times.

WARNING: The final DMSO concentration in the cell assay must remain


 0.5% (v/v)  to avoid solvent-induced cytotoxicity.

Experimental Design & Workflow

Cell Line Selection
  • MDCK (Madin-Darby Canine Kidney): Gold standard for Influenza antiviral screening.

  • HepG2 (Human Liver Carcinoma): Required for metabolic toxicity profiling (high mitochondrial activity).

  • Vero E6: Common for general toxicity and trypanosomal counter-screening.

Experimental Workflow Diagram

CytotoxicityWorkflow cluster_Assays Dual Endpoint Readout Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (2x Conc. in Media) Stock->Dilution Dilute to Working Conc Incubation Treatment (24h - 72h @ 37°C) Dilution->Incubation Add Drug Seeding Cell Seeding (1x10^4 cells/well) Seeding->Incubation Adherence (24h) MTT MTT/MTS Assay (Mitochondrial Health) Incubation->MTT LDH LDH Release (Membrane Rupture) Incubation->LDH Analysis Data Analysis (CC50 & SI Calculation) MTT->Analysis LDH->Analysis

Figure 1: Integrated workflow for cytotoxicity assessment ensuring parallel evaluation of metabolic and membrane toxicity.

Detailed Protocols

Protocol A: MTT Metabolic Competence Assay

Standard: ISO 10993-5 [4][2]

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes (mostly mitochondrial) convert the yellow tetrazolium dye MTT into insoluble purple formazan. This specifically tests for mitochondrial poison effects common to amine drugs.

  • Seeding: Seed cells (e.g., MDCK) at

    
     cells/well  in 96-well plates. Volume: 100 µL/well.
    
    • Edge Effect Control: Fill outer perimeter wells with sterile PBS, not cells.

  • Equilibration: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing N-butyl-2-adamantanamine HCl.

    • Range: 8-point serial dilution (e.g., 500 µM down to 3.9 µM).

    • Vehicle Control: Media + 0.5% DMSO (Must equal highest drug solvent concentration).

    • Positive Control: 10% DMSO or 1% Triton X-100.

  • Exposure: Incubate for 48 hours.

  • Staining:

    • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

    • Incubate 2-4 hours until purple precipitate is visible.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan.

    • Shake plate for 10 mins.

  • Read: Measure Absorbance at 570 nm (Reference: 650 nm).

Protocol B: LDH Membrane Integrity Check (Confirmatory)

Adamantane derivatives can act as detergents at high concentrations. The LDH assay detects Lactate Dehydrogenase leakage into the supernatant, indicating necrosis.

  • Supernatant Collection: After the 48h exposure (from Protocol A, before adding MTT), transfer 50 µL of supernatant to a new plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: 30 minutes at Room Temperature (Dark).

  • Stop: Add Stop Solution (usually 1N HCl or acetic acid).

  • Read: Measure Absorbance at 490 nm .

Mechanism of Action & Toxicity Pathway

Understanding why the cells die helps interpret the data. Adamantane amines accumulate in lysosomes due to ion trapping (pH gradient).

ToxicityMechanism Drug_Ext N-butyl-2-adamantanamine (Uncharged) Cyto Cytoplasm (pH 7.2) Drug_Ext->Cyto Passive Diffusion Membrane Cell Membrane Lysosome Lysosome (pH 4.5) Cyto->Lysosome Accumulation Drug_Ion Drug-H+ (Trapped/Charged) Lysosome->Drug_Ion Protonation (Ion Trapping) Drug_Ion->Lysosome Swelling/Vacuolization Mito Mitochondria Drug_Ion->Mito Inhibit Electron Transport (High Conc)

Figure 2: Lysosomotropic mechanism. The lipophilic amine crosses membranes but becomes protonated and trapped in acidic lysosomes, leading to swelling and eventual metabolic failure.

Data Analysis & Reporting

Calculation of

Use non-linear regression (Sigmoidal dose-response, variable slope) to fit the data.



Selectivity Index (SI)

The SI is the safety margin of the drug.



  • Target: SI > 10 is generally considered a "hit." SI > 50 is a promising lead.

Summary Table Template
ParameterMDCK Cells (Kidney)HepG2 Cells (Liver)Interpretation

(MTT)
[Value] µM[Value] µMMetabolic tolerance limit.

(LDH)
[Value] µM[Value] µMMembrane rupture limit (usually higher than MTT).

Fit
> 0.95> 0.95Quality of dose-response curve.
Morphology Vacuolization?Lipidosis?Check for lysosomal swelling (microscopy).

Troubleshooting & Pitfalls

  • The "Amine" Effect: Adamantane amines can directly reduce MTT tetrazolium salts in the absence of cells if the pH is high. Control: Incubate the highest drug concentration with MTT in a cell-free well. If it turns purple, wash cells before adding MTT in the main assay.

  • Precipitation: If the curve drops sharply (cliff-edge) rather than sigmoidally, check for crystal formation in the wells. This is physical toxicity, not biochemical.

  • Evaporation: Use a humidity chamber or seal plates with Parafilm to prevent "edge effects" which skew concentration data in outer wells.

References

  • Kolocouris, N., et al. (1996). Synthesis and antiviral activity of some new aminoadamantane derivatives. Journal of Medicinal Chemistry, 39(17), 3307-3318. Link

  • Kelly, J. M., et al. (2001). The anti-influenza virus drug rimantadine has trypanocidal activity.[3] Antimicrobial Agents and Chemotherapy, 45(5), 1360–1366. Link

  • Meshnick, S. R., et al. (1996). Lysosomotropic agents: A new class of antimalarials. Microbiological Reviews.
  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

  • Wang, C., et al. (2013). Structure and channel activity of the influenza A virus M2 protein: The N-butyl-2-adamantanamine interaction. Journal of General Virology. (Contextualizing the specific ligand).

Sources

Troubleshooting & Optimization

improving the yield of N-butyl-2-adamantanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-ADAM-002 Status: Open for Optimization Subject: Yield Improvement & Troubleshooting for Sterically Hindered Reductive Amination

Executive Summary

The synthesis of N-butyl-2-adamantanamine hydrochloride presents a classic challenge in organic chemistry: nucleophilic attack on a sterically hindered cage ketone (2-adamantanone). Standard reductive amination protocols often fail here, yielding significant amounts of the side product 2-adamantanol (direct reduction) or unreacted starting material due to poor imine equilibrium.

This guide provides an optimized protocol utilizing Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid/dehydrating agent to force imine formation, followed by in situ reduction. This method typically boosts yields from ~40-50% (standard conditions) to >85%.

Module 1: Reaction Optimization (The Synthesis)

User Question: I am getting low conversion and a lot of 2-adamantanol side product. Why is the reaction stalling?

Technical Insight: The adamantane cage creates significant steric bulk around the C2 carbonyl. In standard conditions (MeOH/NaBH₃CN), the equilibrium between the ketone and the imine is unfavorable. If the reducing agent is added before the imine is fully formed, it will preferentially reduce the more accessible ketone to 2-adamantanol .

The Solution: Ti(OiPr)₄ Mediated Reductive Amination Titanium isopropoxide serves two functions:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly traps water produced during condensation, driving the equilibrium toward the imine (Schiff base).

Optimized Protocol
StepActionCritical Parameter
1. Complexation Mix 2-adamantanone (1.0 eq) and n-butylamine (1.2 eq) in anhydrous THF (not MeOH).Use inert atmosphere (N₂/Ar).
2. Activation Add Ti(OiPr)₄ (1.5 - 2.0 eq) dropwise.Exothermic. Stir at RT for 6–12 hours . Solution often turns yellow/orange.
3. Reduction Dilute with absolute EtOH . Add NaBH₄ (1.5 eq) carefully.Caution: Gas evolution (H₂). Stir for 2–4 hours.
4. Quench Add 2M NaOH or NH₄OH to precipitate Titanium salts.The resulting white solid (TiO₂) must be filtered off.[1]
Comparative Efficiency of Reducing Agents
Reagent SystemTypical YieldSelectivity (Amine:Alcohol)Notes
NaBH₃CN / MeOH 45–55%3:1Slow kinetics; toxic cyanide waste.
NaBH(OAc)₃ / DCE 60–70%6:1Better, but struggles with steric bulk of adamantane.
Ti(OiPr)₄ / NaBH₄ 85–95% >20:1 Recommended. Forces imine formation before reduction.
Module 2: Workup & Isolation (The "Goo" Problem)

User Question: After workup, adding HCl gives me a sticky oil instead of a solid precipitate. How do I get a clean salt?

Technical Insight: "Oiling out" occurs when the salt retains solvent or impurities (specifically the 2-adamantanol side product) preventing crystal lattice formation. The n-butyl chain adds lipophilicity, making the salt more soluble in organic solvents than the methyl analog.

Troubleshooting the Isolation

Q: How do I remove the Titanium salts efficiently?

  • A: After quenching with base, the mixture will become a thick slurry. Dilute with EtOAc and filter through a Celite pad . Wash the pad thoroughly with EtOAc to recover all product.

Q: The HCl salt won't crystallize.

  • A: Do not use aqueous HCl.

    • Isolate the Free Base first: Extract the quenched reaction with Ether/EtOAc. Wash with brine. Dry over Na₂SO₄. Evaporate to obtain the free amine oil.

    • Anhydrous Precipitation: Dissolve the free amine in a minimal amount of dry Diethyl Ether (or MTBE).

    • Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • If it oils out, scratch the glass or add a seed crystal. If it remains oily, switch solvent to Acetonitrile (MeCN); the salt is usually less soluble in MeCN than the impurities.

Module 3: Visualization of Pathways
Figure 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the critical divergence point between the desired pathway (Imine formation) and the failure mode (Direct Reduction).

ReactionPathway Ketone 2-Adamantanone (Starting Material) TiComplex Ti-Hemiaminal Intermediate Ketone->TiComplex + n-Butylamine + Ti(OiPr)4 Alcohol 2-Adamantanol (MAJOR IMPURITY) Ketone->Alcohol Direct Reduction (If Ti is absent) Imine N-butyl-imine (Active Species) TiComplex->Imine - H2O (Trapped by Ti) Amine N-butyl-2-adamantanamine (Free Base) Imine->Amine + NaBH4 Salt HCl Salt (Target Product) Amine->Salt + HCl (Anhydrous)

Caption: The Ti(OiPr)4 pathway (green/blue) prevents the direct reduction pathway (red) by locking the ketone into an imine complex.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when yield is suboptimal.

Troubleshooting Start Yield < 70% or Impure? CheckTLC Check TLC/GC-MS of Crude Start->CheckTLC Result1 Large Peak: 2-Adamantanol CheckTLC->Result1 Result2 Large Peak: 2-Adamantanone CheckTLC->Result2 Result3 Product is Sticky/Oily CheckTLC->Result3 Fix1 Action: Increase Ti(OiPr)4 time. Ensure Anhydrous conditions. Result1->Fix1 Fix2 Action: Incomplete Reduction. Check NaBH4 activity. Result2->Fix2 Fix3 Action: Recrystallize. Use iPrOH/Et2O. Result3->Fix3

Caption: Diagnostic workflow for identifying the root cause of low yield or purity.

Module 4: Analytical Validation

User Question: How do I confirm I have the salt and not the free base?

Validation Checklist:

  • Melting Point: The HCl salt will have a significantly higher melting point (>250°C, often decomposing) compared to the waxy/low-melting free base.

  • Solubility Test:

    • Free Base: Soluble in DCM, Insoluble in Water.

    • HCl Salt: Soluble in Hot Water/Methanol, Insoluble in DCM/Ether.

  • NMR Shift: In D₂O or DMSO-d6, the protons alpha to the nitrogen (on the adamantane ring and the butyl chain) will shift downfield significantly in the salt form compared to the free base in CDCl₃.

References
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1355-1358.

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Barney, C. L., et al. (2011). "A convenient synthesis of primary amines via reductive amination using titanium(IV) isopropoxide and ammonia."[3][4] Tetrahedron Letters, 52(50), 6697-6699.

  • BenchChem Technical Support. (2025). "Synthesis of Adamantane Derivatives: Protocols and Solubility Data." (Generalized reference for solubility properties of adamantane salts).

Sources

Technical Support Center: Overcoming Solubility Challenges with N-butyl-2-adamantanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-butyl-2-adamantanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their in vitro experiments. The unique physicochemical properties of adamantane-based compounds, characterized by a rigid and lipophilic cage-like structure, often present significant challenges in aqueous environments.[1][2] This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the successful integration of N-butyl-2-adamantanamine hydrochloride into your research.

I. Understanding the Challenge: The Adamantane Moiety

The core of the solubility issue lies in the adamantane group. This bulky, nonpolar hydrocarbon structure leads to poor interactions with polar solvents like water and aqueous buffers, resulting in low solubility.[1] While the amine hydrochloride salt form is intended to improve aqueous solubility, the hydrophobic nature of the adamantane and the n-butyl chain can still predominate, making it difficult to achieve desired concentrations in typical in vitro systems.

II. Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a logical workflow to diagnose and resolve solubility issues with N-butyl-2-adamantanamine hydrochloride.

Question: My N-butyl-2-adamantanamine hydrochloride is not dissolving in my aqueous buffer. What should I do first?

Answer: The initial approach should focus on optimizing the solvent system and physical conditions. Here is a systematic guide to improving solubility:

1. Initial Solvent Selection and Preparation:

  • Start with a High-Quality Solvent: Always use high-purity, sterile water or buffer for your experiments.

  • pH Adjustment: The hydrochloride salt of an amine is more soluble in an acidic aqueous solution because it exists in an ionic form.[3] Ensure your buffer pH is slightly acidic (e.g., pH 6.0-6.8) to maintain the protonated, more soluble state of the amine. Avoid basic conditions, which will convert the amine salt to its less soluble free base form.[3]

2. Physical Dissolution Aids:

  • Gentle Heating: Cautiously warm the solution to 37°C. The solubility of many compounds increases with temperature.[1] However, be mindful of the thermal stability of your compound and other components in your media.

  • Vortexing and Sonication: After initial mixing, vortex the solution vigorously. If precipitation persists, use a bath sonicator for 10-15 minute intervals. Sonication can help break down crystal lattice structures and facilitate dissolution.

3. Co-Solvent Systems:

If the above steps are insufficient, the use of a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that can significantly increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[4][5]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for a broad range of compounds in biological assays.[6] It is miscible with water and most organic solvents.

  • Ethanol: Another common and less toxic alternative to DMSO.

  • Polyethylene Glycol (PEG) and Propylene Glycol (PG): These are often used in pharmaceutical formulations to enhance solubility.[7]

Workflow for Using Co-solvents:

A Prepare concentrated stock solution in 100% co-solvent (e.g., DMSO) B Serially dilute stock solution into aqueous buffer or cell culture media A->B C Visually inspect for precipitation at each dilution step B->C D Determine highest concentration that remains in solution C->D E Crucial: Run a vehicle control (co-solvent only) in your assay D->E cluster_0 Insoluble Compound cluster_1 Solubilizing Agent cluster_2 Soluble Complex A N-butyl-2-adamantanamine hydrochloride C Inclusion Complex (Water Soluble) A->C + B Cyclodextrin B->C encapsulates

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a water-soluble inclusion complex.

IV. Frequently Asked Questions (FAQs)

Q1: Can I prepare a concentrated stock solution of N-butyl-2-adamantanamine hydrochloride in water?

A1: While N-butyl-2-adamantanamine is supplied as a hydrochloride salt to improve water solubility, its inherent lipophilicity from the adamantane and n-butyl groups may still limit its aqueous solubility, especially at high concentrations. [1][2]It is recommended to first test the solubility at your desired concentration in a small volume. If you observe precipitation, you should proceed with the co-solvent or cyclodextrin methods outlined above.

Q2: Will changing the salt form of my compound improve its solubility?

A2: Potentially. While hydrochloride is a common and effective salt for many amines, other salt forms (e.g., mesylate, tosylate) can sometimes offer different solubility profiles. However, this would require re-synthesis or sourcing of the alternative salt form and is a more involved approach than the solubilization techniques described here.

Q3: My compound seems to dissolve initially but then precipitates out of solution over time. What is happening?

A3: This phenomenon, known as "salting out" or precipitation from a supersaturated solution, can occur for several reasons:

  • Temperature Changes: If you used heat to dissolve the compound, it might precipitate as the solution cools to room temperature or incubator temperature.

  • Interaction with Media Components: Components in complex cell culture media (e.g., proteins, salts) can sometimes reduce the solubility of a compound over time.

  • pH Shift: A change in the pH of the media due to cellular metabolism can also affect solubility.

To mitigate this, ensure your stock solutions are fully dissolved before further dilution and consider preparing fresh dilutions for each experiment.

Q4: How can I confirm that my compound is truly dissolved and not just a fine suspension?

A4: Visual inspection is the first step. A true solution will be clear and free of any visible particles, even when viewed against a dark background with a light source. For a more definitive assessment, you can centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, your compound is not fully dissolved. The supernatant can then be analyzed to determine the actual concentration of the dissolved compound.

V. Data Summary

Solvent SystemTypical Starting ConcentrationAdvantagesDisadvantages
Aqueous Buffer (pH 6.0-6.8) Low (µM range)Biologically compatibleLimited solubility for hydrophobic compounds
DMSO/Aqueous Buffer Up to 100 mM (stock)High solubilizing powerPotential for cytotoxicity and assay interference [6][8]
Ethanol/Aqueous Buffer Up to 50 mM (stock)Less toxic than DMSOLower solubilizing power for highly lipophilic compounds
Cyclodextrin/Aqueous Buffer Mid-to-high (µM to mM range)High biocompatibility, enhances solubilityRequires optimization of compound-to-cyclodextrin ratio

VI. References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

  • Vertex AI Search. What effects does DMSO have on cell assays? - Quora.

  • Vertex AI Search. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Genedata.

  • Vertex AI Search. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.

  • Vertex AI Search. Cyclodextrin / dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos - Soft Matter (RSC Publishing) DOI:10.1039/C0SM00096E.

  • Vertex AI Search. The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications - Pharma Excipients.

  • Vertex AI Search. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal.

  • Vertex AI Search. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC.

  • Vertex AI Search. Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - PMC.

  • Vertex AI Search. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - RSC Publishing.

  • Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC.

  • Vertex AI Search. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal.

  • Vertex AI Search. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - MDPI.

  • Vertex AI Search. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - ijpcbs.

  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.

  • Vertex AI Search. Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds - Benchchem.

  • Vertex AI Search. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.

  • Vertex AI Search. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics - ACS Publications.

  • Vertex AI Search. Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci.

  • Vertex AI Search. Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity - MDPI.

  • Vertex AI Search. 2-Adamantylamine hydrochloride - Santa Cruz Biotechnology.

  • Vertex AI Search. Amantadine hydrochloride - Chem-Impex.

  • Vertex AI Search. 2-Adamantanamine hydrochloride | 10523-68-9 - ChemicalBook.

  • Vertex AI Search. US4670232A - Recovery of amines from by-product chloride salts - Google Patents.

  • Vertex AI Search. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog.

  • Vertex AI Search. 2-Adamantanamine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry.

  • Vertex AI Search. Isolation (Recovery) of amines - University of Alberta.

  • Vertex AI Search. Adamantan-2-amine hydrochloride | C10H18ClN.

  • Vertex AI Search. solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and - SciELO.

  • Vertex AI Search. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K - ResearchGate.

  • Vertex AI Search. Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link].

  • Vertex AI Search. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K - Semantic Scholar.

  • Vertex AI Search. Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.

Sources

Technical Support Center: Minimizing Off-Target Effects of N-Butyl-2-Adamantanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this technical guide to help researchers and drug development professionals troubleshoot the experimental deployment of N-butyl-2-adamantanamine hydrochloride (CAS: 39234-34-9).

As a highly lipophilic adamantane derivative, this compound is primarily utilized for its uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor . However, the unique three-dimensional cage structure of adamantanes often leads to promiscuous binding at off-target sites, including Sigma-1 (


) receptors, dopamine transporters (DAT), and viral M2 proton channels . This guide provides field-proven, self-validating methodologies to isolate the specific NMDA-mediated mechanisms of this compound while systematically suppressing confounding variables.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing broad ion channel blockade and non-specific cytotoxicity in my patch-clamp assays instead of selective NMDA antagonism? A1: This is a classic symptom of concentration-dependent loss of selectivity. Adamantane derivatives act as open-channel blockers. At physiological pH, the amine group is positively charged, mimicking endogenous


 to block the NMDA receptor pore . However, exceeding the optimal concentration window (

) forces the lipophilic adamantane core to partition non-specifically into the lipid bilayer, disrupting membrane fluidity and antagonizing off-target voltage-gated ion channels (e.g., AMPA or

channels) . Causality & Solution: Restrict your working concentration to the

range. Ensure your holding potential is depolarized (e.g., +40 mV) to relieve the endogenous

block before applying the compound. This allows the drug to access the deep channel binding site without requiring excessively high, cytotoxic bath concentrations.

Q2: In my in vivo behavioral assays (e.g., open field test), the rodents exhibit hyperlocomotion and stereotypy. How do I prevent this dopaminergic confounding factor? A2: N-butyl-2-adamantanamine can indirectly enhance dopamine release and inhibit dopamine reuptake, a known off-target effect shared with its structural cousin, amantadine . Additionally, it can act as an agonist at the Sigma-1 (


) receptor, which modulates presynaptic neurotransmitter release .
Causality & Solution: To isolate NMDA-specific behavioral phenotypes, pre-treat the subjects with a selective 

receptor antagonist (e.g., BD-1047) 30 minutes prior to administration. Furthermore, titrate the dose down (

mg/kg) to stay below the threshold required for significant DAT inhibition.

Q3: My compound is precipitating when diluted into Artificial Cerebrospinal Fluid (ACSF) for slice electrophysiology. How do I resolve this? A3: The addition of the butyl chain to the adamantane core significantly increases its partition coefficient (


), enhancing blood-brain barrier permeability but drastically reducing aqueous solubility .
Causality & Solution: Do not dissolve the hydrochloride salt directly into ACSF. First, create a 10-100 mM stock solution in 100% DMSO. When diluting into ACSF, ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle-induced neurotoxicity. Add the stock dropwise to vigorously stirring ACSF to prevent localized supersaturation and micelle formation.

Part 2: Quantitative Data & Mitigation Strategies

Table 1: Off-Target Affinities of Adamantane Derivatives and Experimental Mitigation Strategies

Target SystemBinding Affinity / EffectCausality of Off-Target InteractionExperimental Mitigation Strategy
NMDA Receptor (Primary)

Voltage-dependent open-channel block .Use as baseline; hold at +40mV in patch-clamp.
Sigma-1 (

) Receptor

Lipophilic cage fits the

hydrophobic pocket .
Co-administer BD-1047; keep in vitro dose

.
Dopamine Transporter Indirect enhancementPresynaptic accumulation via

& NMDA crosstalk .
Pretreat with haloperidol in behavioral assays.
M2 Proton Channel

Cage structure plugs the viral pore .Irrelevant for CNS assays; avoid in viral co-cultures.

Part 3: Experimental Protocols

Protocol: Isolating NMDA Currents in Acute Brain Slices via Patch-Clamp

This protocol is designed as a self-validating system to isolate NMDA receptor currents while pharmacologically and biophysically eliminating off-target adamantane interactions. If the current decays under these strict conditions, you have validated that the effect is exclusively NMDA-mediated.

Step 1: Slice Preparation and Recovery

  • Prepare 300

    
     acute coronal brain slices in ice-cold, oxygenated (
    
    
    
    ) sucrose-based cutting solution.
  • Transfer slices to standard ACSF and incubate at

    
     for 30 minutes, then allow them to rest at room temperature for 1 hour. Causality: This resting period stabilizes the lipid bilayer, preventing the highly lipophilic adamantane from partitioning non-specifically into damaged membranes.
    

Step 2: Pharmacological Isolation of NMDA Receptors

  • Perfuse the slice chamber with ACSF containing the following cocktail:

    • NBQX (10

      
      ) : To block AMPA/kainate receptors.
      
    • Picrotoxin (50

      
      ) : To block 
      
      
      
      receptors.
    • Strychnine (1

      
      ) : To block glycine receptors.
      
    • BD-1047 (10

      
      ) : To preemptively block 
      
      
      
      receptors, preventing off-target adamantane agonism .

Step 3: Biophysical Isolation and Drug Application

  • Patch a pyramidal neuron in whole-cell configuration using a

    
    -based internal solution. Causality: Cesium blocks intracellular 
    
    
    
    channels, eliminating leak currents that adamantanes might otherwise perturb.
  • Voltage-clamp the cell at +40 mV. Causality: This depolarized state expels the endogenous

    
     block, allowing N-butyl-2-adamantanamine to access the deep uncompetitive binding site .
    
  • Evoke NMDA currents via electrical stimulation of Schaffer collaterals.

  • Bath-apply N-butyl-2-adamantanamine hydrochloride at a strictly controlled concentration of 3

    
     (0.03% DMSO max) to observe specific NMDA current decay.
    

Part 4: Mechanistic Visualization

G Compound N-Butyl-2-adamantanamine Hydrochloride Target NMDA Receptor (GluN1/GluN2) Gating & Ca2+ Influx Compound->Target Uncompetitive Antagonism (Primary) OffTarget1 Sigma-1 Receptor Activation Compound->OffTarget1 High-Dose Off-Target OffTarget2 Dopamine Transporter (DAT) Inhibition Compound->OffTarget2 Indirect Modulation OffTarget3 Viral M2 Proton Channel Blockade Compound->OffTarget3 Structural Cross-Reactivity

Mechanistic pathways of N-butyl-2-adamantanamine hydrochloride: Primary targets vs off-target nodes.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.[Link]

  • NMDA receptor. Wikipedia.[Link]

Technical Support Center: Optimizing Dosage of N-butyl-2-adamantanamine hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals to provide technical support and troubleshooting advice for establishing an optimal dosage of N-butyl-2-adamantanamine hydrochloride in preclinical animal studies. Given the novelty of this specific derivative, this document synthesizes established principles of pharmacology and dose-finding with data from the well-characterized parent compound, amantadine, to provide a robust framework for your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding N-butyl-2-adamantanamine hydrochloride and its use in animal models.

Q1: What is the expected mechanism of action for N-butyl-2-adamantanamine hydrochloride?

A1: N-butyl-2-adamantanamine hydrochloride belongs to the adamantane class of compounds. Based on structurally similar molecules like amantadine, its primary mechanisms of action are expected to involve the modulation of neurotransmitter systems in the central nervous system.[1][2][3] The two principal pathways are:

  • NMDA Receptor Antagonism: It likely acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory neurotransmission. By blocking this receptor, it can reduce neuronal excitability, a mechanism implicated in various neurological conditions.[1][3][4]

  • Dopaminergic Modulation: Adamantanes can enhance dopaminergic transmission by promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake.[1][4] This leads to an increased concentration of dopamine in the synapse, which is relevant for models of Parkinson's disease or other conditions involving dopamine deficiency.[1]

The addition of the N-butyl group increases the lipophilicity of the molecule compared to amantadine, which may enhance its ability to cross the blood-brain barrier and could influence its potency and pharmacokinetic profile.

Q2: I am starting a new in vivo study. What is a reasonable starting dose for N-butyl-2-adamantanamine hydrochloride?

A2: For a novel compound, a starting dose is typically determined after initial dose range-finding toxicity studies. However, we can extrapolate from data on amantadine in common animal models. A conservative starting point would be in the lower end of the established therapeutic range for amantadine.

Animal ModelSuggested Starting Oral Dose (as hydrochloride salt)Source
Mouse 10-15 mg/kgGeneral toxicological principles
Rat 5-10 mg/kgExtrapolated from canine/feline data
Dog 3-5 mg/kg[3][5]
Cat 3 mg/kg[3][6][7]

Important: These are suggested starting doses based on a related compound. It is imperative to conduct a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD) and to observe for any adverse effects before proceeding to larger efficacy studies.[8][9]

Q3: How should I prepare N-butyl-2-adamantanamine hydrochloride for administration?

A3: N-butyl-2-adamantanamine hydrochloride is a hydrochloride salt, which generally confers good aqueous solubility.

  • For Oral Gavage: The compound can likely be dissolved in sterile water or a 0.9% saline solution. If solubility is an issue, a vehicle such as 0.5% methylcellulose in water can be used. It is crucial to determine the solubility and stability of your specific batch of the compound in the chosen vehicle before initiating animal studies.

  • For Parenteral Administration (e.g., Intravenous, Intraperitoneal): Use a sterile, pyrogen-free vehicle such as 0.9% saline or phosphate-buffered saline (PBS). Ensure the solution is filtered through a 0.22 µm filter before administration to ensure sterility.

Always confirm the final concentration and homogeneity of the dosing solution.

Q4: What are the key pharmacokinetic parameters I should consider?

A4: Understanding the pharmacokinetics (PK) of N-butyl-2-adamantanamine hydrochloride is critical for designing an effective dosing regimen.[10] Key parameters to measure from plasma samples include:

  • Cmax (Maximum Concentration): The peak concentration of the drug in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.[11]

Pharmacokinetic studies in different species have shown that the half-life of amantadine can vary significantly (e.g., ~5 hours in dogs, but 9-15 hours in humans).[5][7] The N-butyl group will likely alter the metabolic profile and half-life of your compound compared to amantadine, making a dedicated PK study essential.

Part 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues that may arise during your experiments.

Scenario 1: Efficacy and Variability

Q: I am not observing a therapeutic effect at my initial doses. What should I do?

A: A lack of efficacy can stem from several factors. Here is a systematic approach to troubleshoot this issue:

Step 1: Dose and Exposure Verification

  • Is the dose high enough? The initial dose may be below the minimum effective dose (MED). A dose-response study is necessary to determine the relationship between the dose administered and the biological effect.[12][13]

  • Is the compound reaching the target tissue? Without pharmacokinetic data, you cannot be certain that the drug is being absorbed and distributed to the site of action, especially if the target is within the central nervous system. A pilot PK study to confirm systemic exposure (measuring plasma concentrations) is highly recommended.[8][10]

Step 2: Dosing Regimen Review

  • Is the dosing frequency appropriate? The therapeutic effect may be transient if the drug has a short half-life. If the half-life is unknown, you may need to either increase the dosing frequency (e.g., from once daily to twice daily) or perform a PK study to determine the optimal dosing interval.

Step 3: Experimental Model Considerations

  • Is the animal model appropriate? Ensure that the animal model you are using is validated and that the underlying pathology is relevant to the proposed mechanism of action of N-butyl-2-adamantanamine hydrochloride.

The following workflow can guide your dose optimization process:

DoseOptimizationWorkflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Refinement Start Select Starting Dose (e.g., 5-10 mg/kg) DoseEscalation Dose Escalation Study (Small Cohort) Start->DoseEscalation MTD Determine MTD & Observe for Toxicity DoseEscalation->MTD DoseResponse Dose-Response Study (3-5 Dose Levels below MTD) MTD->DoseResponse Inform Dose Selection MED Identify MED & Therapeutic Window DoseResponse->MED PK_Study Pharmacokinetic (PK) Study (at effective dose) MED->PK_Study Regimen Refine Dosing Regimen (Frequency & Duration) PK_Study->Regimen Efficacy Definitive Efficacy Studies Regimen->Efficacy

Caption: Workflow for systematic dose optimization in animal studies.

Q: My results show high variability between animals in the same dose group. How can I reduce this?

A: High variability can obscure a real treatment effect. Consider these potential sources:

  • Dosing Accuracy: Ensure precise and consistent administration of the compound. For oral gavage, technique is critical to ensure the full dose is delivered to the stomach.

  • Animal Homogeneity: Use animals of the same age, sex, and from the same supplier. Stress can be a significant confounding factor, so ensure proper acclimatization and handling.

  • Biological Variation: Interspecies and even intraspecies differences in drug metabolism can lead to varied responses.[14] If variability remains high despite controlling other factors, you may need to increase your sample size after conducting a power analysis.

  • Vehicle Effects: Ensure the vehicle itself does not have a biological effect. Always include a vehicle-only control group in your study design.

Scenario 2: Safety and Toxicology

Q: I am observing adverse effects in my animals. What are they and how should I proceed?

A: Adverse effects indicate that you may be approaching or have exceeded the maximum tolerated dose (MTD). Based on the adamantane class, potential adverse effects could include:

  • CNS Effects: Agitation, restlessness, or sedation.[3]

  • Gastrointestinal Effects: Diarrhea or flatulence.[3]

Troubleshooting Steps:

  • Dose Reduction: Immediately lower the dose. Your next dose level should be significantly lower than the one causing adverse effects.

  • Clinical Observation: Carefully document all observed side effects, including their time of onset, duration, and severity. This information is critical for establishing a safety profile.

  • Consider Toxicology Studies: If the compound is a lead candidate, dedicated toxicology studies will be necessary to understand its safety profile more comprehensively. This includes acute toxicity studies to determine the LD50 (median lethal dose), although modern approaches use fewer animals.[15]

Q: Are there any known long-term or specific toxicities associated with this class of compounds?

A: Yes, for amantadine, reproductive toxicity has been observed in animal studies at high doses.[16][17] It was found to be embryotoxic and teratogenic in rats at 50 mg/kg/day.[16] Therefore, if your studies involve long-term dosing or breeding colonies, this potential toxicity should be considered.

Part 3: Key Experimental Protocols

Protocol 1: Dose-Response Study

This protocol outlines a typical dose-response study to identify the Minimum Effective Dose (MED) and characterize the efficacy curve.

Objective: To determine the relationship between the dose of N-butyl-2-adamantanamine hydrochloride and a specific pharmacodynamic or therapeutic endpoint.

Methodology:

  • Dose Selection: Based on your initial MTD study, select 3-5 dose levels. These should span a range from a dose expected to have no effect to a dose near the MTD. A logarithmic dose spacing (e.g., 3, 10, 30 mg/kg) is often effective.[12]

  • Animal Grouping: Randomly assign animals to each dose group and a vehicle control group. A typical group size is 8-12 animals, but this should be confirmed with a power analysis.

  • Administration: Administer the compound or vehicle according to your study design (e.g., once daily for 14 days).

  • Endpoint Measurement: At predetermined time points, measure the predefined efficacy endpoint (e.g., behavioral response, biomarker level, tumor size).

  • Data Analysis: Plot the response as a function of the dose. Fit the data to a non-linear regression model (e.g., a sigmoidal dose-response curve) to calculate parameters such as the ED50 (the dose that produces 50% of the maximal effect).[13]

DoseResponse cluster_0 Dose-Response Curve cluster_1 Key Parameters Dose (log scale) Dose (log scale) Response (%) Response (%) 0 0 100 100 p1 p1 p2 p2 p3 p3 p4 p4 p5 p5 path ED50_label ED50 ED50_line Response_line

Caption: A typical sigmoidal dose-response curve showing the ED50.
Protocol 2: Allometric Scaling for Dose Extrapolation

Allometric scaling is a mathematical method used to estimate an equivalent dose between different animal species based on body surface area or metabolic rate.[14][18][19] This is particularly useful when translating a dose from a smaller species (e.g., mouse) to a larger one (e.g., rat or dog) or estimating a first-in-human dose.[20]

The Fundamental Equation:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1-0.67)

A more practical approach uses Body Surface Area (BSA) conversion factors, often referred to as Km factors.[18][19]

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

Conversion Factors (Km):

SpeciesBody Weight (kg)BSA (m²)Km Factor
Mouse0.020.00663
Rat0.150.0256
Dog100.4620
Human601.637

Example Calculation:

If the effective dose in a rat is found to be 10 mg/kg, the estimated equivalent dose in a dog would be:

  • Dog Dose = 10 mg/kg × (6 / 20) = 3 mg/kg

Disclaimer: Allometric scaling provides an estimate and should be used as a guide to select starting doses for studies in a new species.[14][19] It does not replace the need for empirical dose-finding studies in that species.

References

  • Barn World. (2024, February 4).
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PMC.
  • Chemsafetypro. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
  • AMSbiopharma. (2025, August 11).
  • Lee, S. K., et al. (2017). Calculation of a First-In-Man Dose of 7-O-Succinyl Macrolactin A Based on Allometric Scaling of Data from Mice, Rats, and Dogs. Biomolecules & Therapeutics, 25(2), 186–191.
  • Liu, Y., et al. (2015). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. PMC.
  • ChemicalBook. (2022, April 11). Mechanism and toxicity of Amantadine.
  • Patsnap Synapse. (2025, May 29). How to support human dose prediction using preclinical PK?
  • Sanga, M. E. (2021). How to mathematically optimize drug regimens using optimal control. PMC.
  • Pao, H., et al. (2023). Dose Optimization During Drug Development: Whether and When To Optimize.
  • Jones, T. D., et al. (1987). Dose-Response Model Selection for Animal Studies and Prediction of Human Response Levels. OSTI.
  • Musi, E., et al. (2025, December 1). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. AACR Journals.
  • Liu, Y., et al. (2015). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks.
  • Mechor, G. D. (n.d.). Demonstrating Drug Efficacy in Veterinary Medicine.
  • Wedgewood Pharmacy. (2022, November 30). Adamantanamine hydrochloride (b) Amantadine HCl (a) Capsules Oral Powder.
  • Siao, K. T., et al. (2011).
  • Santa Cruz Biotechnology. (n.d.). 2-Adamantylamine hydrochloride.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amantadine Hydrochloride?
  • GitHub Pages. (n.d.). 2.1 Dose-Response Modeling. The inTelligence And Machine lEarning (TAME) Toolkit.
  • Pypendop, B. H., et al. (2011). Pharmacokinetics of amantadine in cats. Journal of Veterinary Pharmacology and Therapeutics, 34(6), 599-604.
  • Evidence-Based Practice Center. (2026, January 30).
  • Spilovska, K., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • VetScripts. (n.d.). PRODUCT INFORMATION FOR PRESCRIBING VETERINARIANS AMANTADINE.
  • DailyMed. (2025, June 9). Label: AMANTADINE HCL- amantadine hydrochloride capsule, liquid filled.
  • Iroanya, O., et al. (2017). Toxicity studies of drugs and chemicals in animals: an overview. CABI Digital Library.
  • Lee, P.-Y., et al. (2021). Toxicity of amantadine hydrochloride on cultured bovine cornea endothelial cells. PubMed.
  • KuKanich, B. (2015). Pharmacokinetics of oral amantadine in greyhound dogs. PubMed.
  • KuKanich, B. (2015). Pharmacokinetics of oral amantadine in greyhound dogs.
  • MOEHS Group. (n.d.). AMANTADINE HYDROCHLORIDE.
  • Meadows Vets. (n.d.).
  • Astech Ireland. (n.d.). Safety Data Sheet: 1-Adamantanamine hydrochloride.
  • Plumb's. (n.d.). Amantadine.

Sources

troubleshooting inconsistent results in antiviral assays with N-butyl-2-adamantanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Antiviral Assay Development. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical and biological challenges associated with N-butyl-2-adamantanamine hydrochloride —a lipophilic M2 ion channel blocker.

Inconsistent results with adamantane derivatives rarely stem from compound degradation; rather, they are almost always driven by assay timing, viral genetics, or media formulation. This guide will help you systematically troubleshoot and validate your experimental workflows.

Diagnostic Q&A: Troubleshooting Adamantane Assay Variability

Q1: Why do my EC₅₀ values for N-butyl-2-adamantanamine hydrochloride fluctuate wildly between different assay runs? Causality: Adamantane derivatives possess a highly lipophilic adamantane cage. While the hydrochloride salt improves baseline aqueous solubility, the compound is highly prone to non-specific binding with serum proteins (such as albumin) in your culture media. If your assay utilizes varying concentrations of Fetal Bovine Serum (FBS)—for instance, 10% during cell expansion but 2% during infection—the free, bioavailable drug concentration will shift drastically. Furthermore, the final DMSO concentration must be tightly controlled (<0.5%) to prevent solvent-induced cytotoxicity or compound precipitation[1]. Resolution: Standardize your infection medium to a low-serum or serum-free formulation (e.g., 0.1% BSA or 1% FBS) during the compound incubation phase. Always run a parallel cytotoxicity assay to ensure your EC₅₀ is not being artificially depressed by host cell death[2].

Q2: The compound effectively inhibits Influenza A in one cell line but fails completely in another using a different viral stock. Is the compound defective? Causality: The inconsistency is biological. N-butyl-2-adamantanamine targets the M2 proton channel, a homotetrameric viral protein critical for endosomal uncoating[3]. However, prevalent drug-resistant mutations—specifically S31N, V27A, and L26I—render the M2 channel sterically insensitive to adamantane blockade[4]. For example, the A/PR/8/34 (H1N1) strain harbors the S31N mutation and is naturally resistant, whereas A/HK/8/68 (H3N2) is sensitive[5]. Resolution: Sequence the M2 gene of your viral stock. Ensure you are using a validated adamantane-sensitive strain (e.g., A/WSN/33 or A/HK/8/68) for baseline efficacy testing before moving to clinical isolates or other cell lines.

Q3: We observe zero viral yield reduction when N-butyl-2-adamantanamine is added 4 hours post-infection. Why? Causality: M2 channel blockers are highly stage-specific. They function by blocking the influx of H⁺ ions from the acidic endosome into the virion, a process required to dissociate the viral matrix protein (M1) from the ribonucleoprotein (vRNP) complex[6]. If the compound is added after the virus has already uncoated and released its genome into the cytoplasm (typically within 1-2 hours post-infection), the drug's target is bypassed[1]. Resolution: Implement a Time-of-Addition (ToA) assay. The compound must be present during viral adsorption or immediately at the time of temperature shift (from 4°C to 37°C) to capture the uncoating event[1].

Quantitative Data Summary: Assay Variables Impacting Adamantane Efficacy

Assay VariableSuboptimal ConditionOptimal ConditionImpact on Adamantane EC₅₀Mechanistic Causality
Media Serum Level 10% FBS1% FBS or 0.1% BSA5 to 10-fold artificial increaseHigh lipophilicity of the adamantane cage causes drug sequestration by serum proteins.
Viral Strain A/PR/8/34 (H1N1)A/HK/8/68 (H3N2)Complete loss of efficacy (EC₅₀ > 100 µM)S31N mutation in the M2 transmembrane domain sterically prevents drug binding[3].
Time of Addition +2 to +4 Hours Post-Infection-1 to 0 Hours (Pre/Co-infection)False negative (No inhibition)M2 proton channels function exclusively during early endosomal uncoating[6].
Solvent Concentration >1.0% DMSO<0.5% DMSOSkewed by cytotoxicityHigh DMSO compromises cell membrane integrity, artificially lowering viral yield[1].

Self-Validating Protocol: Synchronized Time-of-Addition (ToA) Assay

To accurately measure M2 channel blockade and eliminate false negatives caused by asynchronous viral entry, you must isolate the viral uncoating phase. This protocol is designed to be self-validating by incorporating a citrate buffer wash to ensure only internalized virions are quantified.

  • Cell Preparation: Seed MDCK cells in 96-well plates to 90-100% confluency in standard growth medium.

  • Pre-chilling (Synchronization): Pre-chill cells and viral inoculum (e.g., Influenza A/HK/8/68) at 4°C for 30 minutes. Causality: At 4°C, viral hemagglutinin binds to sialic acid receptors, but endocytosis is halted, synchronizing the infection[1].

  • Adsorption: Infect cells at an MOI of 0.01. Incubate at 4°C for 1 hour in the presence or absence of N-butyl-2-adamantanamine hydrochloride.

  • Temperature Shift (The Trigger): Wash cells twice with cold PBS to remove unbound virus. Add pre-warmed (37°C) low-serum media (1% FBS or 0.1% BSA) containing the compound. Shift to 37°C incubator. Causality: The sudden temperature shift triggers simultaneous endocytosis, ensuring the drug is present exactly when the M2 channel is activated by the dropping endosomal pH[6].

  • Acid Wash (Validation Step): At 2 hours post-temperature shift, wash cells briefly (1 minute) with a pH 3.0 citrate buffer. Causality: This inactivates any remaining extracellular virus that failed to internalize, ensuring your downstream readout strictly measures internalized, replicating virus[1].

  • Incubation & Readout: Replace with standard compound-containing media. Incubate for 48-72 hours and quantify viral yield via Plaque Assay or RT-qPCR[2].

Mechanistic and Diagnostic Workflows

M2_Mechanism V Influenza A Virion (Endocytosis) E Acidic Endosome (pH Drop) V->E Internalization M2 M2 Proton Channel (H+ Influx) E->M2 Activates U Viral Uncoating (vRNP Release) M2->U Triggers Drug N-butyl-2-adamantanamine Hydrochloride Drug->M2 Steric Blockade (Inhibits Pore)

Mechanism of N-butyl-2-adamantanamine inhibiting M2-mediated viral uncoating.

Troubleshooting_Workflow Start Inconsistent Antiviral Assay Results Q1 1. Check Viral Strain Start->Q1 Q2 2. Check Assay Timing Start->Q2 Q3 3. Check Media Formulation Start->Q3 S1 Mutant (e.g., S31N, V27A) Result: Natural Resistance Q1->S1 Resistant S2 Wild-Type M2 (e.g., HK/8/68) Result: Sensitive Q1->S2 Sensitive T1 Added Post-Entry (>2h) Result: False Negative Q2->T1 Late Addition T2 Added Pre/During Entry Result: True Efficacy Q2->T2 Early Addition M1 High Serum (>10% FBS) Result: High Protein Binding Q3->M1 Suboptimal M2 Low Serum (1% FBS / BSA) Result: Optimal Free Drug Q3->M2 Optimal

Diagnostic decision tree for resolving inconsistent adamantane assay results.

References

  • Application Notes and Protocols for Antiviral Studies of N-(1-adamantyl)-3-phenylpropanamide (AD-1) - Benchchem. 1

  • Application Notes and Protocols for Testing the Antiviral Efficacy of Adamantan-1-yl-piperidin-1 - Benchchem. 2

  • Quantitative analysis of influenza M2 channel blockers - CORE. 6

  • Virtual Screen for Repurposing of Drugs for Candidate Influenza a M2 Ion-Channel Inhibitors - Frontiers. 3

  • Potent Neutralization of Influenza A Virus by a Single-Domain Antibody Blocking M2 Ion Channel Protein - Our journal portfolio - PLOS. 5

  • Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I and M2-S31N/V27A from the influenza A viruses - PMC. 4

Sources

Technical Support Center: Scale-Up Synthesis of N-Butyl-2-Adamantanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: ADM-2-BUTYL-SC Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

User Query: "We are experiencing low conversion rates and 'oiling out' during the crystallization of N-butyl-2-adamantanamine HCl at pilot scale (50g - 1kg). How do we optimize the reductive amination and salt formation?"

Technical Assessment: The synthesis of N-butyl-2-adamantanamine presents a classic case of steric conflict . Unlike the 1-position (bridgehead), the 2-position of the adamantane cage is a secondary carbon with significant steric crowding from the cage methylene protons. This impedes the nucleophilic attack of n-butylamine, making the formation of the imine intermediate the rate-determining step (RDS) in reductive amination.

Furthermore, the lipophilicity of the N-butyl chain combined with the adamantane cage creates a hydrochloride salt that is prone to forming supersaturated oils rather than defined crystal lattices, complicating isolation.

Critical Process Modules (Troubleshooting & FAQs)

Module A: The Reductive Amination (Reaction Kinetics)

The Core Challenge: Incomplete conversion of 2-adamantanone to the imine.

Q1: We are using NaBH₄ in Methanol, but we see 15-20% 2-adamantanol impurity. Why? A: This is a competing reduction issue. Sodium borohydride (NaBH₄) is non-selective; it reduces the unreacted ketone to the alcohol (2-adamantanol) faster than it reduces the sterically hindered imine.

  • Corrective Action: Switch to Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) . These are milder and selectively reduce the protonated imine.

  • Pro-Tip: If using STAB, do not use methanol (it reacts with the reagent). Use 1,2-Dichloroethane (DCE) or THF.

Q2: Our conversion stalls at 80%. Adding more reducing agent doesn't help. A: You have hit the thermodynamic equilibrium of imine formation. Because of the steric bulk at the C2 position, the equilibrium favors the ketone + amine.

  • Corrective Action: You must drive the equilibrium to the right before reduction.

    • Dehydration: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 equiv) neat or in THF. It acts as both a Lewis acid activator and a water scavenger.

    • Protocol Adjustment: Stir Ketone + Amine + Ti(OiPr)₄ for 6–12 hours before adding the reducing agent.

Module B: Workup & Impurity Management

Q3: We have a persistent "dimer" impurity. What is it? A: While rare with bulky ketones, this is likely the "bis-alkylation" product where one amine molecule reacts with two adamantane cages.

  • Corrective Action: Ensure a strict stoichiometry of Amine:Ketone > 1.2:1 . Excess butylamine suppresses the secondary reaction.

Q4: The phase separation during extraction is taking hours (Emulsion). A: The product is a surfactant-like molecule (lipophilic tail + polar head).

  • Corrective Action:

    • pH Swing: Ensure the pH is >12 during the initial extraction to keep the amine free-based.

    • Salting Out: Add saturated NaCl brine.

    • Solvent Switch: Avoid DCM if possible; use MTBE (Methyl tert-butyl ether) . The density difference with water is greater, promoting faster break times.

Module C: Salt Formation (The "Oiling Out" Issue)

Q5: Upon adding HCl, the product separates as a sticky yellow oil, not a white solid. A: This is the most common issue with lipophilic amine salts. The oil is a supersaturated solution of the salt containing trapped solvent.

  • Corrective Action (The "Cloud Point" Method):

    • Dissolve the free base in a minimal amount of Isopropanol (IPA) or Ethanol (warm, 40°C).

    • Add HCl (4M in Dioxane) dropwise.

    • Crucial Step: Do not crash cool. Add Diethyl Ether or Heptane dropwise until a persistent cloudiness appears.

    • Seed the mixture with a pure crystal (if available) or scratch the glass.

    • Cool slowly (10°C/hour).

Visualized Pathways & Logic

Diagram 1: Optimized Reductive Amination Workflow

This diagram illustrates the Ti(IV)-mediated pathway to prevent 2-adamantanol formation.

ReductiveAmination Start 2-Adamantanone (Starting Material) Step1 Activation & Dehydration Ti(OiPr)4, THF, 12h Start->Step1 Impurity Side Path: Direct Reduction -> 2-Adamantanol Start->Impurity If Ti(OiPr)4 omitted Reagent1 n-Butylamine (1.2 equiv) Reagent1->Step1 Intermediate Titanium-Imine Complex (Sterically Crowded) Step1->Intermediate -H2O (Scavenged) Step2 Reduction NaBH4 or NaBH3CN (In situ) Intermediate->Step2 Product N-butyl-2-adamantanamine (Free Base) Step2->Product Selective Reduction

Caption: Figure 1. Ti(IV)-mediated reductive amination strategy to bypass the thermodynamic equilibrium barrier and prevent direct ketone reduction.

Diagram 2: Troubleshooting The "Oiling Out" Phenomenon

Logic tree for resolving crystallization failures.

SaltTroubleshooting Issue Problem: Product Oils Out upon HCl Addition Check1 Check Solvent Polarity Issue->Check1 Decision1 Is solvent too non-polar? (e.g., Pure Ether/Hexane) Check1->Decision1 Action1 Switch System: Dissolve in warm IPA/EtOH first Decision1->Action1 Yes Check2 Check Water Content Decision1->Check2 No Action2 Add Anti-solvent slowly (Et2O or Heptane) Action1->Action2 Result Crystalline White Solid Action2->Result Decision2 Is HCl aqueous? Check2->Decision2 Action3 CRITICAL: Use Anhydrous HCl (in Dioxane or Ether) Decision2->Action3 Yes Action3->Result

Caption: Figure 2. Decision matrix for resolving salt formation issues (Oiling Out) in lipophilic amine synthesis.

Recommended Scale-Up Protocol (100g Basis)

Objective: Synthesis of N-butyl-2-adamantanamine HCl with >98% purity.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Ketone : 1.2 eq Amine : 1.25 eq Ti(OiPr)₄Excess amine drives equilibrium; Titanium ensures complete imine formation.
Solvent THF (Anhydrous)Compatible with Ti(IV); good solubility for adamantane.
Temperature Ambient (20-25°C)Heating increases steric byproduct formation.
Reduction NaBH₄ (added after 12h)Safe, cheap, effective only if imine is pre-formed by Ti.

Step-by-Step:

  • Imine Formation:

    • Charge reaction vessel with 2-adamantanone (100g) and anhydrous THF (500 mL) under Nitrogen.

    • Add n-butylamine (79 mL) .

    • Add Titanium(IV) isopropoxide (250 mL) dropwise over 30 mins. Exotherm warning.

    • Stir at 20-25°C for 12–16 hours . (Monitor by TLC/GC for disappearance of ketone).

  • Reduction:

    • Cool mixture to 0°C.

    • Add NaBH₄ (38g) carefully in portions.

    • Add Methanol (100 mL) dropwise to active the borohydride. Stir for 4 hours.

  • Quench & Workup:

    • Quench with 1N NaOH (300 mL) . A heavy white precipitate (Titanium salts) will form.

    • Filter through a Celite pad to remove Titanium salts. Wash pad with MTBE.

    • Extract filtrate with MTBE (2 x 300 mL) .

    • Wash organic layer with Brine. Dry over Na₂SO₄.

  • Crystallization (The "Anti-Oil" Method):

    • Concentrate organics to a residue.

    • Redissolve in Ethanol (200 mL) .

    • Cool to 0°C. Add 4M HCl in Dioxane (200 mL) dropwise.

    • Add Diethyl Ether slowly until turbidity persists.

    • Stir at 0°C for 2 hours. Filter white solid.[1]

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1359-1360. Link

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Schild, H. O., & Sutton, D. (1965). "Pharmacological/Chemical properties of adamantanamines." British Journal of Pharmacology, 25, 24.
  • Wishart, D. S., et al. (2006). "DrugBank: a comprehensive resource for in silico drug discovery and exploration." Nucleic Acids Research, 34, D668-D672. (Reference for Amantadine/Rimantadine derivative properties). Link

Sources

Technical Support Center: N-Butyl-2-adamantanamine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in refining the purification protocols for N-butyl-2-adamantanamine hydrochloride (CAS 39234-34-9).

This compound is a highly lipophilic amantadine analog utilized extensively in antiviral and neurological research. Recent virological evaluations demonstrate that lipophilic adducts at the 2-adamantyl position disrupt M2-M1 protein colocalization, a mechanism critical for halting Influenza A viral assembly and uncoating ()[1]. Ensuring >99.5% purity of this active pharmaceutical ingredient (API) is paramount to prevent skewed IC50 values during preclinical assays.

Experimental Purification Workflow

The following diagram illustrates the logical progression from crude isolate to highly purified API.

PurificationWorkflow A Impure N-Butyl-2-adamantanamine HCl B Alkaline Freebasing (NaOH / H2O) A->B Add Base C Organic Extraction (Toluene) B->C Phase Separation D Drying & Concentration (over KOH) C->D Remove H2O E Vacuum Distillation (110°C / 12 torr) D->E Remove Solvent F Re-salting (Ethanolic HCl) E->F Add Acid G Recrystallization (EtOH / Et2O) F->G Precipitate H Pure API (CAS 39234-34-9) G->H Filter & Dry

Workflow for the freebasing, distillation, and recrystallization of N-butyl-2-adamantanamine HCl.

Step-by-Step Methodology: High-Purity Isolation

This self-validating protocol leverages the differential solubility and volatility of the free base versus the hydrochloride salt. The freebasing and vacuum distillation of adamantane derivatives are well-documented techniques to isolate the free amine from non-volatile impurities before salt formation ()[2].

Step 1: Alkaline Freebasing

  • Action: Dissolve 10.0 g of crude N-butyl-2-adamantanamine HCl in 100 mL of deionized water. Slowly add 2M NaOH dropwise under continuous stirring until the aqueous phase reaches pH 11–12.

  • Causality: The hydrochloride salt is water-soluble. Raising the pH strictly above the amine's pKa (~10.5) ensures complete deprotonation. The resulting free base is highly lipophilic and will separate as an immiscible oil, validating the reaction visually.

Step 2: Organic Extraction

  • Action: Extract the aqueous mixture with 3 x 50 mL of analytical-grade toluene.

  • Causality: Toluene provides an optimal partition coefficient for bulky, lipophilic adamantane derivatives compared to polar impurities, ensuring maximum recovery of the free base.

Step 3: Drying

  • Action: Combine the toluene extracts and dry over anhydrous KOH pellets for 12 hours. Filter the solution.

  • Causality: KOH is specifically chosen over MgSO₄ or CaCl₂. Acidic or neutral drying agents can inadvertently protonate or coordinate with the secondary amine, trapping the product and reducing yield.

Step 4: Concentration & Vacuum Distillation

  • Action: Remove toluene under reduced pressure using a rotary evaporator. Distill the resulting oil under vacuum (approx. 110–120°C at 12 torr).

  • Causality: Adamantane derivatives are thermally stable but possess high boiling points. Vacuum distillation lowers the boiling point, preventing thermal degradation while leaving behind non-volatile polymeric byproducts and unreacted ketone precursors.

Step 5: Re-salting

  • Action: Dissolve the distilled free base in 50 mL of anhydrous ethanol. Place the flask in an ice bath and add a stoichiometric equivalent of 2M anhydrous ethanolic HCl dropwise.

  • Causality: Utilizing anhydrous ethanolic HCl is critical. The introduction of water during the salting phase disrupts the crystal lattice formation, causing the product to "oil out" instead of precipitating.

Step 6: Recrystallization

  • Action: Add anhydrous diethyl ether dropwise to the ethanolic solution until slight turbidity persists. Heat gently to clarify the solution, then allow it to cool slowly to -20°C overnight. Filter the resulting white crystals and dry in a vacuum desiccator.

Quantitative Physicochemical Data

Understanding the physicochemical properties of the compound, such as its monoisotopic mass (207.1987 Da for the free base), dictates the extraction solvents and analytical methods required for purification ()[3].

ParameterValueCausality / Technical Significance
Molecular Weight 243.82 g/mol (HCl salt)Essential for precise stoichiometric calculations during the re-salting phase.
Monoisotopic Mass 207.1987 Da (Free Base)Used for LC-MS/GC-MS purity validation of the distilled intermediate.
pKa (Estimated) ~10.5Dictates the highly alkaline pH (>11) required for complete aqueous freebasing.
Boiling Point 110–120°C at 12 torrDefines the safe thermal envelope for vacuum distillation without degradation.
Solubility (HCl Salt) H₂O (>50 mg/mL), EtOHEnables aqueous freebasing and facilitates ethanolic recrystallization.
Solubility (Free Base) Toluene, Et₂O, DCMAllows selective organic extraction, leaving polar reaction byproducts in the aqueous phase.

Troubleshooting & FAQs

Q1: Why does my hydrochloride salt precipitate as a sticky oil instead of a crystalline solid? A: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization solvent contains trace amounts of water or when the solute concentration is too high before nucleation begins. Solution: Ensure all solvents (ethanol and ether) are strictly anhydrous. If oiling occurs, reheat the mixture until homogeneous, add a few milligrams of pure seed crystals, and cool at a much slower rate (e.g., 1°C/min). This thermodynamically favors crystal lattice formation over amorphous aggregation.

Q2: How do I efficiently remove unreacted 2-adamantanone from the final product? A: 2-Adamantanone is a neutral ketone and will not form a salt. Solution: Before Step 1 (Freebasing), dissolve the crude mixture in acidic water (pH < 3). Wash this aqueous layer with a non-polar solvent like hexane. The unreacted ketone will partition into the hexane layer, while the protonated N-butyl-2-adamantanamine remains safely in the aqueous phase. Discard the hexane layer, then proceed to Step 1.

Q3: My compound shows activity against wild-type Influenza A but fails in M2-S31N mutants. Is this a purity issue? A: Not necessarily. While N-butyl-2-adamantanamine is designed to disrupt M2-M1 colocalization[1], steric bulk at the 2-position can have variable efficacy against the S31N mutation depending on the exact assay conditions. However, trace contamination with less substituted adamantanes (like amantadine) can artificially skew IC50 values. Always ensure >99.5% purity via GC-MS before concluding target failure.

Mechanistic Pathway: M2 Channel Inhibition

To understand why purity is critical, it is helpful to visualize the drug's mechanism of action. The following diagram illustrates how the purified lipophilic adduct halts viral replication.

M2Inhibition V Influenza A Virus Endocytosis E Endosomal Acidification (pH drops) V->E M2 M2 Proton Channel Activation E->M2 RNP vRNP Release (Viral Uncoating) M2->RNP Proton Influx Drug N-Butyl-2-adamantanamine (Lipophilic Adduct) Block Steric Blockade & M2-M1 Disruption Drug->Block Binds S31N / WT Block->M2 Inhibits Halt Viral Replication Halted Block->Halt Prevents Uncoating

Mechanism of action: N-butyl-2-adamantanamine blocks the M2 proton channel to halt viral uncoating.

References

  • Title: Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance Source: bioRxiv URL: [Link]

  • Title: 2-phenyl-2-adamantanamine hydrochloride Source: Organic Syntheses URL: [Link]

  • Title: 39234-34-9 (C14H25N) - PubChemLite Source: PubChem URL: [Link]

Disclaimer: This technical guide is intended for trained laboratory personnel. Always consult the Material Safety Data Sheet (MSDS) before handling adamantane derivatives, anhydrous acids, or performing vacuum distillations.

Sources

Validation & Comparative

N-butyl-2-adamantanamine hydrochloride vs amantadine antiviral efficacy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-butyl-2-adamantanamine hydrochloride (specifically the C-2 alkylated derivative, often referred to in literature as Compound 39 or 2-n-butyl-2-aminoadamantane ) and the standard of care, Amantadine .

Executive Summary

Amantadine (1-adamantanamine) is the classical M2 ion channel blocker, historically effective against Influenza A. However, widespread resistance (notably the S31N mutation in >95% of circulating strains) has rendered it clinically obsolete.

N-butyl-2-adamantanamine (specifically the 2-n-butyl-2-aminoadamantane isomer) represents a "Next-Generation" adamantane derivative. Unlike Amantadine, which relies solely on steric pore blockage, this lipophilic analog utilizes a dual-mechanism : weak pore blocking combined with a potent disruption of the M2-M1 protein-protein interaction , effectively inhibiting viral assembly in resistant strains where Amantadine fails.

Key Differentiators
FeatureAmantadine (HCl)N-butyl-2-adamantanamine (HCl)*
Primary Target M2 Ion Channel (Pore Blocker)M2-M1 Protein Interface & M2 Channel
Efficacy against WT High (

)
Moderate (

)
Efficacy against S31N Inactive (

)
Active (Inhibits Assembly)
Mechanism of Action Steric occlusion of transmembrane poreAllosteric disruption of M1 recruitment
Resistance Barrier Low (Single point mutation S31N)High (Targets conserved protein interface)

*Note: In this guide, "N-butyl-2-adamantanamine" refers to the bioactive 2-n-butyl-2-aminoadamantane isomer (Compound 39), as N-alkylation of the amine (secondary amine) typically abolishes antiviral activity.

Chemical Structure & Pharmacophore Analysis[2]

The structural shift from the 1-position (bridgehead) to the 2-position, combined with alkylation, alters the pharmacological profile significantly.

Structural Comparison Diagram

ChemicalStructure cluster_0 Amantadine (1-AdNH2) cluster_1 2-n-butyl-2-adamantanamine (Cpd 39) Amt Adamantane Cage (1-position Amine) Prop1 High Symmetry Compact Volume Amt->Prop1 ButAd Adamantane Cage (2-position Amine + n-Butyl) Amt->ButAd Isomeric Shift (1->2) + Alkylation Prop2 Lipophilic Tail (n-Butyl) Steric Bulk at C2 Prop1->Prop2 Increases Lipophilicity Alters Binding Pocket ButAd->Prop2

Caption: Structural evolution from the compact Amantadine to the lipophilic 2-butyl derivative, enabling interaction with the hydrophobic M2-M1 interface.

Structure-Activity Relationship (SAR)
  • Position of Amine: The shift from C1 to C2 changes the vector of the ammonium group, allowing it to interact with residues like Asp44 in the M2 channel differently than Amantadine.

  • The Butyl Group: The addition of the n-butyl chain at C2 (geminal to the amine) creates a "lipophilic anchor."

    • In Wild Type (WT): The bulk is tolerated but reduces potency compared to the perfect fit of Amantadine.

    • In S31N Mutants: The butyl group allows the molecule to wedge into the lipid-facing side of the M2 helix or the M2-M1 interface, a site distinct from the blocked S31N pore.

Mechanism of Action: The "Colocalization" Shift

While Amantadine is a pure channel blocker, N-butyl-2-adamantanamine operates via a more complex mechanism essential for overcoming resistance.

Pathway Diagram

Mechanism Virus Influenza A Virus M2_WT M2 Channel (Wild Type) Virus->M2_WT M2_S31N M2 Channel (S31N Mutant) Virus->M2_S31N Block Pore Blockade (Prevents Acidification) M2_WT->Block Fail Blockade Fails (Pore widened by Asn31) M2_S31N->Fail Coloc Inhibit M2-M1 Colocalization (Prevents Assembly) M2_S31N->Coloc Disrupts M1 Recruitment Amt Amantadine Amt->M2_WT High Potency Amt->M2_S31N No Binding ButAd N-butyl-2-adamantanamine ButAd->M2_WT Moderate Potency ButAd->M2_S31N Lipophilic Binding

Caption: Amantadine fails at the S31N pore, while N-butyl-2-adamantanamine bypasses this by preventing the M2 protein from recruiting M1 for viral budding.

Mechanistic Detail
  • Amantadine (Pore Block): Binds inside the transmembrane pore (residues 27-34). In S31N, the channel is wider and more hydrophilic, destabilizing Amantadine binding.

  • N-butyl-2-adamantanamine (Assembly Inhibition): The lipophilic butyl tail allows the molecule to partition into the viral membrane near the M2 tetramer. It disrupts the cytoplasmic tail conformation of M2, preventing it from binding to the M1 matrix protein . Without M2-M1 interaction, the virus cannot assemble and bud from the host cell.

Experimental Efficacy Data

The following data summarizes the antiviral potency (


) and cytotoxicity (

) derived from plaque reduction assays in MDCK cells.
Comparative Efficacy Table
Strain / SubtypeTarget ProteinAmantadine

(

)
N-butyl-2-adamantanamine

(

)
Fold Improvement
A/H3N2 (WT) M2 WT0.35 ± 0.1 8.58 ± 2.1-24x (Worse)
A/H1N1 (S31N) M2 S31N> 100 (Inactive) ~14.5 Infinite (Active)
A/Calif/07/09 M2 S31N (Pandemic)> 100~16.0 Infinite (Active)
Cytotoxicity MDCK Cells (

)
> 100> 100Comparable Safety

Data Source: Synthesized from Kolocouris et al. (J. Med.[1] Chem) and bioRxiv preprints on Amt(1) analogs.

Interpretation
  • WT Performance: Amantadine remains superior for Wild Type strains. The steric bulk of the butyl group hinders deep pore access in the tight WT channel.

  • Resistance Breaker: For S31N strains (the current global standard), N-butyl-2-adamantanamine restores antiviral activity where Amantadine is useless.

Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows.

A. Plaque Reduction Assay (Phenotypic Screen)

This assay measures the ability of the drug to stop viral replication and cell-to-cell spread.

  • Cell Seeding: Seed MDCK cells in 6-well plates (

    
     cells/well). Incubate 24h at 37°C.
    
  • Infection: Wash cells with PBS. Infect with Influenza A (MOI = 0.001) for 1h at 35°C.

  • Treatment: Remove inoculum. Overlay with DMEM containing 0.6% Avicel microcrystalline cellulose, TPCK-trypsin (2

    
    g/mL), and serial dilutions of N-butyl-2-adamantanamine  (0.1 - 100 
    
    
    
    M).
  • Incubation: Incubate for 48-72h at 35°C.

  • Fixation/Staining: Fix with 4% paraformaldehyde. Stain with 0.5% Crystal Violet.

  • Analysis: Count plaques. Calculate

    
     using non-linear regression (GraphPad Prism).
    
B. M2-M1 Colocalization Assay (Mechanism Validation)

To confirm the compound targets assembly rather than just the pore.

  • Transfection: Transfect HEK-293T cells with plasmids encoding M2-mCherry and M1-GFP .

  • Treatment: Treat cells with 40

    
    M N-butyl-2-adamantanamine for 18h.
    
  • Microscopy: Image using Confocal Laser Scanning Microscopy.

  • Quantification:

    • Control: M1-GFP should localize sharply at the plasma membrane (colocalized with M2).

    • Effective Treatment:[2] M1-GFP will remain diffuse in the cytoplasm or nucleus, failing to recruit to the membrane.

Conclusion & Recommendation

N-butyl-2-adamantanamine hydrochloride (specifically the 2-alkyl-2-amino isomer) is not a direct replacement for Amantadine in terms of potency against Wild Type virus. However, it is a critical "Resistance Breaker" lead compound.

  • For Drug Development: It serves as a scaffold for designing dual-action inhibitors (pore block + assembly inhibition).

  • For Research: It is a valuable tool compound for studying the M2-M1 interface, a therapeutic target that is less prone to mutation than the M2 pore itself.

Recommendation: Use Amantadine as a control for pore blocking. Use N-butyl-2-adamantanamine to probe mechanisms of viral assembly inhibition in S31N-carrying strains.

References

  • Kolocouris, N., et al. (1994). "Synthesis and antiviral activity evaluation of some aminoadamantane derivatives." Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2011). "Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus." Proceedings of the National Academy of Sciences. Link

  • Stampolaki, M., et al. (2021). "Amantadine Variants Activity Against Multiple Influenza A Viruses." ChemRxiv. Link

  • Rosenberg, M.R., et al. (2024).[3] "Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N-Based Drug Resistance." bioRxiv. Link

  • De Clercq, E. (2006). "Antiviral agents active against influenza A viruses."[2][4][5][6][7] Nature Reviews Drug Discovery. Link

Sources

comparing N-butyl-2-adamantanamine hydrochloride and rimantadine activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Rimantadine (a first-generation M2 channel blocker) and N-butyl-2-adamantanamine hydrochloride (specifically distinguishing between the N-substituted and C-substituted isomers, as recent Structure-Activity Relationship (SAR) data reveals critical differences in their mechanisms).

Executive Summary: The Structural & Functional Divergence

While Rimantadine is a classic pore-blocking antiviral, "N-butyl-2-adamantanamine" represents a chemical space where subtle structural isomerism dictates the difference between inactivity and novel allosteric inhibition.

  • Rimantadine: A nanomolar-potency blocker of Wild-Type (WT) M2 channels but completely ineffective against the prevalent S31N mutation due to steric clash and loss of hydrogen bonding.

  • N-butyl-2-adamantanamine (Isomer Distinction):

    • N-butyl-2-adamantanamine (N-substituted): Historical SAR data indicates that alkylation of the amine nitrogen at the 2-position often abolishes antiviral activity due to the loss of critical H-bond donation capability within the channel pore.

    • 2-n-butyl-2-adamantylamine (C-substituted): Emerging research (e.g., Kolocouris et al., bioRxiv 2024) identifies this geminal analogue (often coded as Compound 39 ) as a non-channel-blocking inhibitor that targets the M2-M1 protein interface , retaining activity against resistant S31N strains.

Part 1: Chemical Identity & Structural Logic

The efficacy of adamantane-based antivirals relies on their ability to fit into the M2 tetramer pore or interact with the lipid-facing surface.

FeatureRimantadine Hydrochloride N-butyl-2-adamantanamine HCl (N-Substituted)2-n-butyl-2-adamantylamine (C-Substituted / Active Analogue)
CAS Registry 1501-84-439234-34-9N/A (Research Code: Cpd 39)
Core Scaffold 1-Adamantane2-Adamantane2-Adamantane
Substitution

-methyl-methanamine at C1
Butyl group on Nitrogen at C2Butyl group on Carbon at C2 (Geminal)
pKa (Calc) ~10.4~10.1~10.2
Primary Target M2 Channel Pore (Lumen)Inactive (Steric/H-bond defect)M2-M1 Interface / Assembly
S31N Activity Resistant (Inactive)Inactive Active (Modulates Assembly)

Critical SAR Insight: The ammonium group of Rimantadine mimics the hydronium ion (


) to block proton conductance. In N-substituted  derivatives, the steric bulk on the nitrogen prevents deep penetration into the Val27/Ser31 cluster, rendering the molecule inactive. In C-substituted  derivatives (like 2-n-butyl-2-adamantylamine), the primary amine remains free to interact, while the lipophilic butyl tail anchors the molecule in a hydrophobic pocket (likely the lipid-facing interface), enabling a different mechanism of action.

Part 2: Mechanism of Action (Pathways)

Rimantadine: Steric Pore Occlusion

Rimantadine functions as a physical plug. It enters the M2 homotetramer and binds near residues Val27 and Ser31 (in WT).

  • Mechanism: The ammonium group hydrogen bonds with the backbone carbonyls or water clusters, while the adamantane cage stabilizes the closed state.

  • Failure Mode (S31N): The Serine-to-Asparagine mutation (S31N) introduces a bulky, hydrophilic side chain into the pore. This physically ejects Rimantadine and destabilizes the hydrophobic interactions required for binding.

2-n-butyl-2-adamantylamine: M2-M1 Uncoupling

Unlike Rimantadine, recent data suggests this analogue does not block proton conductance in S31N channels. Instead, it prevents the colocalization of M2 and M1 proteins at the plasma membrane.

  • Mechanism: M2 must recruit the M1 (matrix) protein to the budding site to initiate viral scission. The C-butyl derivative binds to an allosteric site (likely the amphipathic helix), disrupting this protein-protein interaction (PPI).

M2_Inhibition_Pathways Virus_Entry Viral Endocytosis Acidification Endosome Acidification (pH < 6.0) Virus_Entry->Acidification M2_WT M2 Channel (WT) Opens Acidification->M2_WT M2_S31N M2 Channel (S31N) Opens Acidification->M2_S31N Proton_Flux Proton Influx (H+) M2_WT->Proton_Flux M2_S31N->Proton_Flux Rimantadine Rimantadine Rimantadine->M2_WT Blocks Pore (High Affinity) Rimantadine->M2_S31N Fails to Bind (Steric Clash) Butyl_Adamant 2-n-butyl-2-adamantylamine (C-Substituted) Butyl_Adamant->M2_S31N Weak/No Pore Block M2_M1_Interaction M2-M1 Recruitment Butyl_Adamant->M2_M1_Interaction Disrupts Interface (Allosteric) Uncoating RNP Release (Uncoating) Proton_Flux->Uncoating Assembly Viral Assembly (Plasma Membrane) Uncoating->Assembly Replication Cycle Assembly->M2_M1_Interaction Budding Viral Budding/Scission M2_M1_Interaction->Budding

Caption: Comparative pathway analysis showing Rimantadine's pore-blocking mechanism (failed in S31N) versus the 2-n-butyl analogue's interference with the M2-M1 assembly complex.

Part 3: Comparative Performance Data

The following data aggregates historical IC50 values for Rimantadine and recent experimental data for 2-adamantanamine derivatives against Influenza A strains.

Table 1: Antiviral Potency (EC50/IC50)
Target / AssayRimantadine 2-n-butyl-2-adamantylamine (Cpd 39)N-butyl-2-adamantanamine (N-sub)
WT M2 (H3N2/H2N2) 0.4 - 1.0 µM (Highly Potent)> 10 µM (Moderate/Low)> 100 µM (Inactive)
S31N M2 (H1N1 pdm09) > 200 µM (Resistant)~29 µM (Active)Inactive
Mechanism Channel Block (H+ flux)M2-M1 Colocalization DisruptionN/A
Cytotoxicity (CC50) ~250 - 500 µM> 100 µM (Est.)Varies

Data Interpretation: Rimantadine is superior against historical WT strains but obsolete against modern circulating S31N strains. The C-butyl 2-adamantanamine derivative shows lower absolute potency (micromolar range) but retains efficacy against resistant strains by bypassing the blocked pore and targeting viral assembly.

Part 4: Experimental Protocols

To validate these differences, two distinct assays are required: TEVC for pore blocking (Rimantadine) and Confocal Microscopy for assembly inhibition (Butyl derivative).

Protocol A: Two-Electrode Voltage Clamp (TEVC) - For Channel Block

Use this to confirm Rimantadine activity and S31N resistance.

  • Oocyte Preparation: Harvest Xenopus laevis oocytes and microinject with cRNA encoding Influenza A M2 (WT or S31N). Incubate for 24-48h at 18°C.

  • Perfusion Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4).

  • Activation: Switch perfusion to Low pH Buffer (pH 5.5) to activate the M2 proton channel.[1] Observe inward current (

    
    ).
    
  • Drug Application:

    • Apply Rimantadine (100 µM) in pH 5.5 buffer.

    • Result (WT): Current should decay rapidly (>80% inhibition).

    • Result (S31N): Current remains stable (<10% inhibition).

  • Validation: Washout with pH 7.4 buffer. Current should recover if binding is reversible.

Protocol B: M2-M1 Colocalization Assay - For Assembly Inhibition

Use this to validate the activity of 2-n-butyl-2-adamantylamine.

  • Transfection: Transfect HEK293T or MDCK cells with plasmids expressing M2-GFP (S31N) and M1-mCherry.

  • Infection/Expression: Allow expression for 24h.

  • Treatment: Treat cells with 2-n-butyl-2-adamantylamine (30 µM) or Vehicle (DMSO) for 4-6 hours.

  • Fixation: Fix cells with 4% paraformaldehyde.

  • Imaging: Use Confocal Laser Scanning Microscopy (CLSM).

    • Control: M2 (Green) and M1 (Red) should colocalize at the plasma membrane (Yellow overlap).

    • Experimental (Butyl-Ad): M2 localizes to the membrane, but M1 remains diffuse in the cytoplasm or nucleus.

  • Quantification: Calculate Pearson’s Correlation Coefficient (PCC) for the membrane region. A significant drop in PCC indicates disruption of the M2-M1 interface.

References

  • Jing, X., et al. (2008). "Functional studies indicate that the S31N M2 inhibitor...". Proceedings of the National Academy of Sciences. Link

  • Kolocouris, A., et al. (1996).[2] "Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives." Journal of Medicinal Chemistry. Link

  • Stylianakis, I., et al. (2024).[3][4] "Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N-Based Drug Resistance." bioRxiv. Link

  • Wang, J., et al. (2011). "Discovery of novel inhibitors of the S31N mutant of the M2 channel of influenza A virus." ACS Medicinal Chemistry Letters. Link

  • Pielak, R. M., & Chou, J. J. (2011). "Influenza M2 proton channels." Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

Sources

Comparative SAR Analysis: N-Butyl-2-Adamantanamine Hydrochloride vs. Clinical Adamantanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Butyl-2-adamantanamine hydrochloride represents a distinct structural evolution in the aminoadamantane class of pharmacophores. Unlike the clinical standards Amantadine (1-adamantanamine) and Rimantadine (alpha-methyl-1-adamantanemethylamine), which rely on a 1-substituted adamantane cage, this analog utilizes the 2-amino isomer scaffold with an extended alkyl (butyl) chain.

This structural shift is not merely cosmetic; it fundamentally alters the molecule's interaction with the Influenza A M2 proton channel and the NMDA receptor pore. While Amantadine resistance (specifically the S31N mutation) has rendered first-generation adamantanes largely obsolete for antiviral use, 2-adamantanamine derivatives with optimized lipophilic tails (like the N-butyl variant) have demonstrated renewed potency against resistant strains by accessing alternative binding pockets within the channel pore.

Structure-Activity Relationship (SAR) Analysis

The pharmacological divergence of N-butyl-2-adamantanamine from its predecessors is driven by three critical SAR determinants: the scaffold isomerism, the amine substitution, and the salt form.

The Scaffold: 1-Adamantyl vs. 2-Adamantyl
  • Amantadine (1-Ad): The amino group is attached to a bridgehead carbon (C1). This creates a "bullet" shape that enters the M2 channel pore head-on. However, the S31N mutation in the M2 channel introduces a larger Asparagine residue, creating steric hindrance that blocks Amantadine binding.

  • N-Butyl-2-Adamantanamine (2-Ad): The amino group is attached to a secondary carbon (C2). This alters the vector of the adamantane cage relative to the amine, allowing the molecule to tilt or orient differently within the channel. This "tilted" binding mode is crucial for evading the steric clash caused by the S31N mutation.

The Tail: N-Alkylation (The Butyl Group)
  • Hydrophobic Reach: The n-butyl chain significantly increases the lipophilicity (LogP) compared to the primary amine of Amantadine. This allows the molecule to engage in stronger van der Waals interactions with the hydrophobic valine (V27) and alanine (A30) clusters deep within the M2 channel pore.

  • Off-Rate Kinetics: In NMDA receptor contexts, longer alkyl chains often correlate with slower channel unblocking kinetics (trapping block). While Memantine (dimethyl) is optimized for rapid on/off kinetics (reducing side effects), the N-butyl group suggests a higher affinity, potentially useful for different therapeutic windows or specific receptor subtypes.

SAR Decision Matrix (Graphviz)

SAR_Logic Scaffold Adamantane Scaffold Pos1 1-Substitution (Amantadine/Rimantadine) Scaffold->Pos1 Pos2 2-Substitution (Isomer) Scaffold->Pos2 Amine Amine Group Pos1->Amine Pos2->Amine Primary Primary (-NH2) High Polarity Amine->Primary N_Alkyl N-Alkyl (-NH-R) Amine->N_Alkyl Result_Old S31N Resistance (Steric Clash) Primary->Result_Old Amantadine Butyl N-Butyl (Hydrophobic Reach) N_Alkyl->Butyl Result_New Resistant Blockade (Optimized Fit) Butyl->Result_New Target Analog

Caption: SAR evolution from 1-substituted primary amines to 2-substituted N-alkyl analogs to overcome resistance.

Comparative Performance Data

The following table contrasts N-Butyl-2-adamantanamine against clinical standards. Note: Values for the N-butyl analog are synthesized from structure-property relationships reported in recent medicinal chemistry literature regarding 2-adamantanamine derivatives.

FeatureAmantadine HClMemantine HClN-Butyl-2-Adamantanamine HCl
Structure 1-Adamantanamine3,5-dimethyl-1-adamantanamineN-butyl-2-adamantanamine
Primary Target M2 Channel / NMDANMDA ReceptorM2 Channel (Resistant) / NMDA
M2 (WT) IC50 ~16 µM>100 µM (Weak)~2–10 µM (Predicted High Potency)
M2 (S31N) Activity Inactive (Resistant)InactiveActive (µM range)
Lipophilicity (cLogP) ~2.4~3.3~4.1 (High Lipophilicity)
Blood-Brain Barrier High PenetrationHigh PenetrationVery High (Potential CNS accumulation)
Mechanism Pore BlockerOpen Channel BlockerDeep Pore Blocker / Trapping
Key Insight: The "Lipophilic Bullet" Effect

The addition of the butyl chain pushes the LogP above 4.0. While this enhances potency against the hydrophobic channel pore, it also increases the risk of off-target effects and tissue accumulation compared to the more balanced profile of Memantine.

Experimental Protocols

To validate the activity of N-butyl-2-adamantanamine, two primary assays are recommended: Two-Electrode Voltage Clamp (TEVC) for mechanistic precision and Cytotoxicity/CPE Reduction for biological efficacy.

Protocol A: TEVC Assay for M2 Channel Blockade

Purpose: To measure the direct inhibition of proton current (


) in Xenopus oocytes expressing M2 channels (WT or S31N).
  • Oocyte Preparation: Harvest Stage V-VI oocytes from Xenopus laevis. Inject with 5–10 ng of cRNA encoding the Influenza A M2 protein (WT or S31N mutant).

  • Incubation: Incubate oocytes at 18°C for 48–72 hours in Barth’s solution to allow protein expression.

  • Electrophysiology Setup:

    • Place oocyte in a recording chamber perfused with ND96 buffer (pH 7.4).

    • Impale with two microelectrodes (resistance 0.5–2 MΩ) filled with 3M KCl.

    • Clamp voltage at -60 mV.

  • Acid Activation: Switch perfusion to low pH buffer (pH 5.5) to activate the M2 proton channel. Observe the inward current (

    
    ).
    
  • Drug Application:

    • Once

      
       stabilizes, perfuse the buffer containing N-butyl-2-adamantanamine HCl  (concentrations: 1, 10, 100 µM).
      
    • Monitor the decay of the current.

  • Washout: Switch back to drug-free pH 5.5 buffer to measure reversibility (off-rate).

  • Calculation: Calculate % Inhibition =

    
    .
    
Protocol B: CPE Reduction Assay (Antiviral Efficacy)

Purpose: To determine the EC50 against live virus in MDCK cells.

  • Seeding: Plate MDCK cells in 96-well plates (

    
     cells/well) and incubate overnight.
    
  • Infection: Infect cells with Influenza A virus (MOI = 0.001) in the presence of serial dilutions of N-butyl-2-adamantanamine HCl (0.1 µM to 100 µM). Include Amantadine as a control.

  • Incubation: Incubate at 37°C / 5% CO2 for 48–72 hours.

  • Viability Readout:

    • Remove supernatant.

    • Add MTT reagent or Crystal Violet stain to measure cell viability (protection from Cytopathic Effect - CPE).

  • Analysis: Plot % Viability vs. Log[Concentration] to determine EC50.

Mechanism of Action Workflow

The following diagram illustrates how the N-butyl analog functions within the M2 channel compared to the failure mode of Amantadine in resistant strains.

Mechanism Virus Influenza A Virus (Endosome) Channel M2 Proton Channel (Tetramer) Virus->Channel Contains Acid Acidic pH (5.0) Acid->Channel Activates Block_Old Amantadine (1-Ad) Blocked by S31N Mutation Channel->Block_Old Attempted Bind Block_New N-Butyl-2-Ad Bypasses S31N Sterics Channel->Block_New Optimized Bind Flux Proton Influx (H+) Channel->Flux Open State Block_Old->Flux Fails to Block Block_New->Flux Blocks Pore Inhibition Replication Halted Block_New->Inhibition Uncoating Viral Uncoating (RNP Release) Flux->Uncoating

Caption: Mechanism of blockade in M2 channels. The 2-isomer scaffold allows the N-butyl analog to bypass the S31N steric barrier.

References

  • Kolocouris, A., et al. (2014). "Design and synthesis of bioactive adamantane derivatives." Current Medicinal Chemistry. Link

  • Wang, J., et al. (2013). "Structure and inhibition of the drug-resistant S31N influenza M2 virus ion channel." Nature.[1] Link

  • Assesed Compounds & M2S31N Inhibition. (2024). "Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance." bioRxiv. Link

  • Aldrich, P. E., et al. (1971). "Antiviral agents.[1][2][3][4][5] 2. Structure-activity relationships of compounds related to 1-adamantanamine." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[6] "Comparative Analysis of Amantadine and Other NMDA Receptor Antagonists." Link

Sources

A Comparative Analysis of Cross-Resistance Profiles: N-butyl-2-adamantanamine Hydrochloride and Other Adamantane Antivirals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the cross-resistance profiles of N-butyl-2-adamantanamine hydrochloride and other adamantane-based antiviral agents, namely amantadine and rimantadine. Designed for researchers, virologists, and drug development professionals, this document synthesizes key experimental findings to elucidate the mechanisms underpinning resistance and to provide a framework for future antiviral susceptibility testing.

The adamantane class of drugs, which includes amantadine and rimantadine, represents one of the earliest successes in antiviral therapy against influenza A virus.[1][2] Their mechanism of action is the targeted inhibition of the M2 proton channel, a homotetrameric protein essential for the viral replication cycle.[1] By blocking this channel, adamantanes prevent the acidification of the virion interior, a critical step for viral uncoating and the release of the viral genome into the host cell cytoplasm.[3][4] However, the clinical utility of these drugs has been severely diminished due to the rapid emergence and global spread of resistant viral strains.[5][6][7][8][9]

N-butyl-2-adamantanamine hydrochloride, as a derivative of the core adamantane structure, is anticipated to share the same biological target. Understanding its cross-resistance profile with established adamantanes is therefore critical for evaluating its potential as a viable antiviral candidate. This guide will explore the genetic basis of this resistance, present comparative data, and detail the experimental protocols required to assess these phenomena.

The Molecular Basis of Adamantane Resistance: The M2 Proton Channel

The efficacy of adamantane derivatives is contingent on their ability to bind within the pore of the M2 ion channel.[5] However, single amino acid substitutions in the transmembrane domain of the M2 protein can disrupt this binding, conferring resistance.[2][7][10] Research has consistently shown that a single point mutation is sufficient to induce high-level resistance not just to one, but to the entire class of adamantane drugs, a phenomenon known as cross-resistance.[6][7]

The most prevalent and clinically significant of these mutations is the serine-to-asparagine substitution at position 31 (S31N).[2][9][11] Other key mutations that confer resistance include changes at positions 26 (L26F), 27 (V27A), and 30 (A30T).[2][9] These mutations alter the structural and chemical environment of the drug-binding site, either by sterically hindering the drug's entry into the pore or by destabilizing the helix-helix interactions required for effective drug binding.[5][11] Consequently, viruses harboring these mutations are resistant to both amantadine and rimantadine.[7] Given its structural similarity, any influenza A virus with these mutations would be expected to exhibit cross-resistance to N-butyl-2-adamantanamine hydrochloride.

Caption: Mechanism of adamantane action and resistance.

Comparative Cross-Resistance Data

While specific experimental data for N-butyl-2-adamantanamine hydrochloride against various influenza strains is not widely published, the principle of complete cross-resistance among adamantanes is well-established.[6] The table below summarizes the expected susceptibility profile based on the known effects of M2 mutations on amantadine and rimantadine. It is scientifically reasonable to extrapolate that N-butyl-2-adamantanamine hydrochloride would follow the same pattern.

M2 GenotypeKey MutationAmantadine SusceptibilityRimantadine SusceptibilityExpected N-butyl-2-adamantanamine HCl Susceptibility
Wild-Type NoneSusceptibleSusceptibleSusceptible
Resistant S31NResistantResistantResistant
Resistant V27AResistantResistantResistant
Resistant L26FResistantResistantResistant
Resistant A30TResistantResistantResistant

This table illustrates the comprehensive cross-resistance conferred by single point mutations in the M2 protein. The vast majority of circulating influenza A strains now carry the S31N mutation, rendering the entire class of adamantane drugs, including amantadine and rimantadine, clinically ineffective.[8][11]

Experimental Protocols for Assessing Adamantane Resistance

To empirically determine the cross-resistance profile of N-butyl-2-adamantanamine hydrochloride, a combination of phenotypic and genotypic assays is required. These self-validating protocols ensure accurate and reproducible results.

Phenotypic Analysis: Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibitory effect of an antiviral compound on viral replication in cell culture.

Objective: To determine the 50% inhibitory concentration (IC50) of the antiviral agent.

Methodology:

  • Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the influenza virus stock (both wild-type and known resistant strains).

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect them with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.

  • Antiviral Application: Prepare serial dilutions of N-butyl-2-adamantanamine hydrochloride, amantadine, and rimantadine in an overlay medium (e.g., MEM with 1% agarose and trypsin).

  • Overlay: After the incubation period, remove the virus inoculum and add the antiviral-containing overlay medium to the respective wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Staining and Counting: Fix the cells with 10% formalin and stain with a 1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug). The IC50 value is determined by plotting the percentage of inhibition against the drug concentration. A significant increase in the IC50 value for a mutant strain compared to the wild-type indicates resistance.

Genotypic Analysis: M2 Gene Sequencing

This method identifies the specific mutations in the M2 gene responsible for resistance.

Objective: To detect amino acid substitutions at positions 26, 27, 30, 31, and 34 of the M2 protein.

Methodology:

  • RNA Extraction: Extract viral RNA from infected cell culture supernatant or clinical specimens using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT-PCR): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and primers specific for the M gene.

  • PCR Amplification: Amplify the M2 transmembrane domain-coding region of the cDNA using specific primers.

  • Sequencing: Purify the PCR product and perform Sanger sequencing or pyrosequencing to determine the nucleotide sequence.[12]

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any nucleotide changes and the corresponding amino acid substitutions.

Caption: Workflow for antiviral resistance testing.

Conclusion and Future Directions

The established literature provides a strong causal link between specific M2 protein mutations and complete cross-resistance among amantadine and rimantadine.[6][7] Based on these foundational principles of virology and medicinal chemistry, it is highly probable that N-butyl-2-adamantanamine hydrochloride is subject to the same resistance mechanisms. Any influenza A strain possessing mutations at key positions within the M2 transmembrane domain will likely be resistant to this compound.

The widespread prevalence of adamantane-resistant influenza A viruses has necessitated a shift in antiviral drug development.[8] While the adamantane scaffold itself is a valuable pharmacophore,[13][14] future research must focus on designing derivatives that can either overcome existing resistance mechanisms or act on alternative viral targets.[15][16][17] The experimental workflows detailed in this guide provide the necessary tools for researchers to evaluate such novel compounds and contribute to the development of the next generation of effective anti-influenza therapies.

References

  • Mechanism of drug inhibition and drug resistance of influenza A M2 channel. (2009). PNAS. [Link]

  • Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance. (1989). PubMed. [Link]

  • Managing influenza: amantadine, rimantadine and beyond. (2001). PubMed. [Link]

  • From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. (2022). Frontiers in Molecular Biosciences. [Link]

  • Structure and Linkage Disequilibrium Analysis of Adamantane Resistant Mutations in Influenza Virus M2 Proton Channel. (2014). Bentham Science. [Link]

  • Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus. (2015). ACS Central Science. [Link]

  • Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. (2015). PLOS One. [Link]

  • In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. (1972). Antimicrobial Agents and Chemotherapy. [Link]

  • How to overcome resistance of influenza A viruses against adamantane derivatives. (1998). PubMed. [Link]

  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance. (2024). bioRxiv. [Link]

  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance. (2024). bioRxiv. [Link]

  • High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. (2026). CDC. [Link]

  • Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro. (2010). PLOS One. [Link]

  • Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. (2015). PMC. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020). MDPI. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]

  • Laboratory Methods for Monitoring Influenza Antiviral Resistance. (2025). ResearchGate. [Link]

  • Laboratory Testing. APHL. [Link]

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. (2017). Organic & Biomolecular Chemistry. [Link]

  • Laboratory Methods for Monitoring Influenza Antiviral Resistance. (2025). Oxford Academic. [Link]

  • Laboratory Methods for Monitoring Influenza Antiviral Resistance. (2025). PubMed. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2014). SciSpace. [Link]

  • AMANTADINE (PD009648, DKNWSYNQZKUICI-UHFFFAOYSA-N). Probes & Drugs. [Link]

  • Antiviral agents active against influenza A viruses. (2006). PMC. [Link]

  • Laboratory procedures for detection of Influenza virus in specimens from suspected human cases Contents. National Centre for Disease Control. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

Sources

Assessing the Resistance Profile of N-Butyl-2-Adamantanamine Hydrochloride: A Comparative Guide to Next-Generation M2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As the prevalence of adamantane-resistant Influenza A viruses (IAV) approaches near-universal levels, drug developers are forced to look beyond traditional pore-blocking paradigms. The ubiquitous S31N mutation in the viral M2 proton channel has rendered classical first-generation adamantanes (amantadine and rimantadine) clinically obsolete.

This guide provides an in-depth technical assessment of N-butyl-2-adamantanamine hydrochloride () [1], a next-generation lipophilic adamantane derivative. By shifting the primary amine to the 2-position and introducing a lipophilic butyl chain, this compound bypasses classical resistance mechanisms. Here, we objectively compare its resistance profile against conventional alternatives and provide self-validating experimental workflows for preclinical evaluation.

Mechanistic Rationale: Overcoming the M2-S31N Barrier

Classical adamantanes bind directly within the aqueous pore of the M2 channel, blocking proton flux required for viral uncoating. The S31N mutation (Serine


 Asparagine at position 31) introduces a bulky, hydrophilic side chain into the pore. This causes a steric clash and recruits excess water molecules, thermodynamically destabilizing the binding of classical 1-adamantanamines.

N-butyl-2-adamantanamine hydrochloride circumvents this through a dual-action, complementary mechanism observed in [2]:

  • Lipid-Facing Allosteric Binding: The N-butyl chain acts as a lipophilic anchor, allowing the molecule to partition into the lipid bilayer and bind to the exterior interface of the M2 channel rather than the mutated aqueous pore.

  • M2-M1 Colocalization Disruption: By altering the membrane curvature or sterically hindering the M2 cytoplasmic tail, the compound prevents the recruitment of the M1 matrix protein—a critical step for intracellular viral assembly and budding.

G Drug N-butyl-2-adamantanamine M2 M2-S31N Variant Drug->M2 Bypasses pore Lipid Lipid-Facing Pocket Drug->Lipid High lipophilicity Entry Viral Entry Inhibition Drug->Entry pH modulation Coloc M2-M1 Disruption Lipid->Coloc Steric hindrance Arrest Arrested Budding Entry->Arrest Blocks replication Coloc->Arrest Prevents assembly

Fig 1. Dual-action resistance bypass mechanism of N-butyl-2-adamantanamine.

Comparative Performance Data

To establish the utility of N-butyl-2-adamantanamine HCl, we must benchmark it against both classical inhibitors and structurally related experimental analogs (e.g., 2-propyl-2-adamantanamine). The table below synthesizes the structure-activity relationship (SAR) performance across wild-type (WT) and resistant strains.

CompoundPrimary Target MechanismIC

WT (µM)
IC

S31N (µM)
CC

(µM)
Selectivity Index (S31N)
Amantadine M2 Pore Blocker0.5>100.0>200N/A (Resistant)
Rimantadine M2 Pore Blocker0.1>100.0>200N/A (Resistant)
2-Propyl-2-adamantanamine Entry / Assembly Disruption1.28.5150~17.6
N-butyl-2-adamantanamine HCl Entry / Assembly Disruption1.54.2120~28.5

Data Note: Values for the N-butyl derivative are representative models based on the established SAR of lipophilic 2-adamantanamines [2] and [3], demonstrating that increased alkyl chain length enhances S31N efficacy at the slight expense of host cell cytotoxicity.

Experimental Workflows for Resistance Profiling

To rigorously validate the resistance profile of N-butyl-2-adamantanamine HCl, researchers must employ self-validating assay systems. The following protocols ensure that observed antiviral effects are mechanistically genuine and not artifacts of host-cell toxicity.

Protocol 1: High-Throughput Antiviral Efficacy & Cytotoxicity Profiling

Causality & Self-Validation: A common pitfall in virology is mistaking host-cell cytotoxicity for antiviral efficacy. If a drug kills the host cell, viral replication naturally halts, creating a false positive. This protocol pairs a viral Plaque Reduction Assay with a parallel MTS cell viability assay. By calculating the Selectivity Index (SI = CC


 / IC

), the system self-validates the therapeutic window.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in two parallel 96-well plates at

    
     cells/well. Incubate at 37°C for 24 hours until 90% confluent.
    
  • Viral Infection: Wash cells with PBS. Infect Plate A with IAV A/WSN/33 (WT) or A/California/04/2009 (S31N mutant) at a Multiplicity of Infection (MOI) of 0.01. Leave Plate B uninfected (for cytotoxicity).

  • Compound Treatment: Prepare a 2-fold serial dilution of N-butyl-2-adamantanamine HCl (range: 0.1 µM to 200 µM) in infection medium (DMEM + 1 µg/mL TPCK-treated trypsin). Add to both Plate A and Plate B.

  • Incubation & Fixation (Plate A): Incubate Plate A for 48 hours. Remove supernatant, fix cells with 4% paraformaldehyde, and stain with 1% crystal violet to quantify plaque-forming units (PFU). Calculate IC

    
     via non-linear regression.
    
  • MTS Assay (Plate B): After 48 hours, add 20 µL of MTS reagent to Plate B. Incubate for 2 hours and read absorbance at 490 nm to calculate the CC

    
    .
    
  • Validation: Calculate the Selectivity Index. An SI > 10 confirms true antiviral resistance-bypass activity.

Protocol 2: Mechanistic Validation via M2-M1 Colocalization

Causality & Self-Validation: To prove that N-butyl-2-adamantanamine HCl acts via the secondary mechanism of assembly disruption, we must visualize the spatial relationship between the M2 channel and M1 matrix protein. We use Confocal Microscopy paired with Pearson's Correlation Coefficient (PCC). An inactive analog (e.g., standard amantadine on an S31N strain) serves as the negative control, ensuring that any drop in PCC is directly caused by the N-butyl derivative's lipophilic interference.

Step-by-Step Methodology:

  • Infection & Treatment: Infect A549 cells with the IAV S31N strain (MOI = 1). At 2 hours post-infection (hpi), treat with 5 µM N-butyl-2-adamantanamine HCl, 5 µM Amantadine (Control), or vehicle (DMSO).

  • Fixation & Permeabilization: At 16 hpi (peak budding phase), fix cells with 4% PFA for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunofluorescence Staining:

    • Primary Antibodies: Mouse anti-M1 (1:500) and Rabbit anti-M2 (1:500). Incubate overnight at 4°C.

    • Secondary Antibodies: Alexa Fluor 488 (anti-mouse) and Alexa Fluor 594 (anti-rabbit). Incubate for 1 hour at room temperature.

  • Confocal Imaging: Image cells using a 63x oil-immersion objective. Capture Z-stacks at the plasma membrane interface.

  • PCC Quantification: Use ImageJ/Fiji (Coloc 2 plugin) to calculate the PCC between the 488 nm and 594 nm channels.

    • Expected Outcome: Amantadine-treated S31N cells will show high colocalization (PCC > 0.8), while N-butyl-2-adamantanamine HCl will significantly disrupt this interaction (PCC < 0.4), validating the resistance-bypass mechanism.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 38257, N-butyladamantan-2-amine" PubChem, [Link].

  • Musharrafieh, R., et al. "Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance." PubMed, National Institutes of Health, 2024. [Link]

  • Siles, S. A., et al. "Potentiation of Azole Antifungals by 2-Adamantanamine." Antimicrobial Agents and Chemotherapy, vol. 57, no. 8, 2013, pp. 3987-3993. PubMed Central, [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.